molecular formula C13H12BrNO B8732888 3-[(4-Bromophenyl)methoxy]aniline

3-[(4-Bromophenyl)methoxy]aniline

Cat. No.: B8732888
M. Wt: 278.14 g/mol
InChI Key: ZEWMJWJVGYGNAG-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methoxy]aniline is a useful research compound. Its molecular formula is C13H12BrNO and its molecular weight is 278.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Bromophenyl)methoxy]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Bromophenyl)methoxy]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

3-[(4-bromophenyl)methoxy]aniline

InChI

InChI=1S/C13H12BrNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2

InChI Key

ZEWMJWJVGYGNAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)N

Origin of Product

United States
Foundational & Exploratory

3-[(4-Bromophenyl)methoxy]aniline chemical structure and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-[(4-Bromophenyl)methoxy]aniline

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount to the discovery of new therapeutic agents. Among the myriad of structural motifs employed by researchers, the substituted aniline scaffold stands out for its versatility and proven track record in successful drug candidates. This guide focuses on a specific, yet highly promising building block: 3-[(4-Bromophenyl)methoxy]aniline .

This molecule uniquely combines three key pharmacophoric elements: an aniline ring, a common feature in kinase inhibitors and other targeted therapies; a flexible ether linkage; and a bromophenyl group, which provides a handle for further synthetic elaboration through cross-coupling reactions and can also enhance binding affinity through halogen bonding. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical structure, physicochemical properties, synthesis, and potential applications of this valuable intermediate. The insights and protocols herein are curated to empower the scientific community to leverage this molecule in their research and development endeavors.

Molecular Structure and Identification

The structural architecture of 3-[(4-Bromophenyl)methoxy]aniline is foundational to its chemical reactivity and utility as a synthetic intermediate. It is characterized by a central aniline core, where the amino group is positioned at C1. At the C3 position, an oxygen atom links a 4-bromobenzyl group to the aniline ring, forming a benzylic ether.

G cluster_0 Synthetic Workflow start Starting Materials: 3-Aminophenol 4-Bromobenzyl bromide reaction Williamson Ether Synthesis Base (e.g., K₂CO₃), Solvent (e.g., Acetone) Reflux start->reaction workup Aqueous Work-up Extraction with organic solvent (e.g., Ethyl Acetate) reaction->workup purification Purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) workup->purification product Final Product: 3-[(4-Bromophenyl)methoxy]aniline purification->product

Caption: Synthetic workflow for 3-[(4-Bromophenyl)methoxy]aniline.

4.1. Detailed Experimental Protocol: Synthesis

  • Rationale: The selection of 3-aminophenol and 4-bromobenzyl bromide as starting materials is based on their commercial availability and reactivity. The phenolic hydroxyl group of 3-aminophenol is readily deprotonated by a mild base like potassium carbonate, forming a nucleophilic phenoxide. This phenoxide then displaces the bromide from the electrophilic benzylic carbon of 4-bromobenzyl bromide in an Sₙ2 reaction. Acetone is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

  • Step-by-Step Methodology:

    • To a stirred solution of 3-aminophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (2.0 eq.).

    • Add 4-bromobenzyl bromide (1.05 eq.) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

4.2. Detailed Experimental Protocol: Purification

  • Rationale: Column chromatography is the preferred method for purifying the crude product due to its efficiency in separating the desired ether from unreacted starting materials and any potential byproducts. A solvent system of increasing polarity (gradient of ethyl acetate in hexane) is used to first elute nonpolar impurities, followed by the product, and finally any more polar impurities.

  • Step-by-Step Methodology:

    • Prepare a silica gel slurry in hexane and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried silica with the adsorbed product onto the top of the packed column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield 3-[(4-Bromophenyl)methoxy]aniline as a solid.

Analytical Characterization

Confirmation of the structure and assessment of the purity of the synthesized 3-[(4-Bromophenyl)methoxy]aniline are achieved through a combination of spectroscopic techniques. The following are the expected analytical data for the compound.

TechniqueExpected Observations
¹H NMR δ (ppm): ~3.6 (s, 2H, -NH₂), ~5.0 (s, 2H, -OCH₂-), ~6.3-6.5 (m, 3H, Ar-H of aniline), ~7.1 (t, 1H, Ar-H of aniline), ~7.3-7.5 (d, 2H, Ar-H of bromophenyl), ~7.5-7.7 (d, 2H, Ar-H of bromophenyl).
¹³C NMR δ (ppm): ~70 (-OCH₂-), ~102, ~106, ~108 (Ar-C of aniline), ~118 (Ar-C of aniline), ~129, ~131 (Ar-C of bromophenyl), ~137 (Ar-C-Br), ~148 (Ar-C-N), ~160 (Ar-C-O).
IR (cm⁻¹) ~3400-3300 (N-H stretch), ~3030 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600, ~1500 (Ar C=C stretch), ~1250 (C-O stretch), ~1010 (C-Br stretch).
Mass Spec (EI) Expected m/z: 277/279 (M⁺, isotopic pattern for Br), 170 (M⁺ - Br), 92 (base peak, tropylium ion from benzyl cleavage).

Applications in Research and Drug Discovery

The true value of 3-[(4-Bromophenyl)methoxy]aniline lies in its potential as a versatile scaffold for the synthesis of more complex, biologically active molecules. The aniline moiety is a well-established pharmacophore in many approved drugs, particularly in the field of oncology.

  • Kinase Inhibitors: The aniline core is a key structural feature of many ATP-competitive kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase domain. [1]The 3-((4-bromobenzyl)oxy) substituent can be used to explore the solvent-exposed regions of the ATP-binding pocket, potentially increasing potency and selectivity.

  • Scaffold for Further Diversification: The bromine atom on the phenyl ring is a synthetic handle that allows for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the rapid generation of a library of analogues with diverse substituents, which is a key strategy in lead optimization.

  • Probes for Chemical Biology: Derivatives of this compound could be functionalized with fluorescent tags or biotin labels to create chemical probes for studying biological pathways or identifying novel protein targets.

Safety and Handling

As a substituted aniline, 3-[(4-Bromophenyl)methoxy]aniline should be handled with appropriate safety precautions in a well-ventilated laboratory or under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

References

  • PubChem. 4-[(3-bromobenzyl)oxy]aniline. National Center for Biotechnology Information. [Link]

  • Karikomi, M., & Toda, T. (2001). A NEW SYNTHESIS OF 4-PHENYLQUINOLINES BY REACTION OF 2-(α-BROMOBENZYL)

Sources

Spectroscopic Characterization of 3-[(4-Bromophenyl)methoxy]aniline: An In-Depth Guide to 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Whitepaper & Analytical Protocol

Executive Summary

In modern drug discovery, nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for elucidating the atomic-level structure of small molecules and validating hit-to-lead intermediates[1]. Halogenated biaryl ethers, such as 3-[(4-Bromophenyl)methoxy]aniline (also known as 3-(4-bromobenzyloxy)aniline), are highly versatile synthetic intermediates used in the development of kinase inhibitors and targeted therapeutics[2].

This technical guide provides a definitive, self-validating framework for the 1H and 13C NMR characterization of 3-[(4-Bromophenyl)methoxy]aniline. As a Senior Application Scientist, I have structured this whitepaper to go beyond mere data tabulation. Here, we will dissect the mechanistic rationale behind the chemical shifts, establish a rigorous sample preparation protocol, and outline a standardized data processing workflow to ensure maximum reproducibility and spectral integrity.

Structural Deconstruction & Mechanistic Rationale

To accurately assign the NMR spectra of 3-[(4-Bromophenyl)methoxy]aniline, we must first analyze its electronic microenvironments. The molecule consists of three distinct structural motifs, each exerting specific shielding or deshielding effects[3]:

  • The Aniline Ring (Ring A): A central benzene ring substituted with a primary amine (-NH2) at position 1 and an ether linkage (-OR) at position 3. Both groups are strongly electron-donating via resonance (+R effect), which significantly increases electron density at their respective ortho and para positions. Consequently, the protons at positions 2, 4, and 6 are highly shielded and will appear upfield.

  • The Ether Linkage (-O-CH2-): The electronegative oxygen atom inductively pulls electron density away from the adjacent methylene (-CH2-) group (-I effect), deshielding these protons and shifting them downfield to approximately ~5.0 ppm.

  • The 4-Bromobenzyl Ring (Ring B): The heavy bromine atom at the para position exerts a mild inductive electron-withdrawing effect but also possesses a resonance-donating capability. This creates a classic pseudo-AB quartet (AA'BB' system) for the aromatic protons on this ring.

Experimental Protocol: Sample Preparation and Acquisition

High-fidelity NMR data begins at the bench. Poor sample preparation introduces magnetic susceptibility gradients, leading to broadened line shapes and poor signal-to-noise (S/N) ratios[4]. The following self-validating protocol ensures optimal shimming and locking.

Step-by-Step Methodology
  • Mass Determination: Weigh 5–10 mg of the compound for 1H NMR, or 30–50 mg for 13C NMR[5]. Causality: 13C is ~6000 times less sensitive than 1H due to its low natural abundance (1.1%) and lower gyromagnetic ratio; thus, a higher concentration is mandatory to achieve adequate S/N without requiring excessively long acquisition times[5].

  • Solvent Selection: Dissolve the sample in 0.6–0.7 mL of Deuterated Chloroform (CDCl3). Causality: CDCl3 is ideal for this intermediate as it readily dissolves moderately polar organic compounds and possesses low viscosity, which maximizes the transverse relaxation time ( T2​ ) and yields sharper spectral lines[4].

  • Filtration: Pass the dissolved sample through a glass Pasteur pipette tightly packed with a small glass wool plug directly into the NMR tube[6]. Causality: Undissolved micro-particulates distort the localized magnetic field homogeneity, severely degrading resolution[6].

  • Tube Loading: Ensure the liquid height in the 5 mm NMR tube is exactly 4 to 5 cm. Causality: Filling below 4 cm places the liquid-air interface inside the active volume of the probe's radiofrequency (RF) coil, creating massive magnetic field gradients that make automated shimming nearly impossible[4].

  • Acquisition: Insert the tube, lock onto the deuterium frequency of CDCl3, and execute standard gradient shimming. For 1H, 16 scans are typically sufficient; for 13C, acquire 512–1024 scans with a relaxation delay ( D1​ ) of at least 2 seconds.

SamplePrep A 1. Mass Determination 1H: 5-10 mg | 13C: 30-50 mg B 2. Solvent Selection CDCl3 (0.6 - 0.7 mL) A->B C 3. Filtration Glass wool plug to remove particulates B->C D 4. Tube Loading 5 mm tube, 4-5 cm liquid height C->D E 5. Acquisition Lock, Shim, Pulse, Acquire D->E

Workflow for NMR sample preparation and acquisition.

1H NMR Spectroscopic Data & Analysis

The 1H NMR spectrum of 3-[(4-Bromophenyl)methoxy]aniline in CDCl3 (referenced to residual CHCl3 at 7.26 ppm) presents a distinct set of signals.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-NH2 3.65br s-2HAmine protons
-CH2- 4.98s-2HBenzylic ether protons
H-2 6.28t2.21HAniline ring (ortho to NH2, ortho to OR)
H-4 6.33ddd8.1, 2.2, 0.91HAniline ring (para to NH2, ortho to OR)
H-6 6.40ddd8.1, 2.2, 0.91HAniline ring (ortho to NH2, para to OR)
H-5 7.04t8.11HAniline ring (meta to both)
H-2', H-6' 7.32d8.42HBromobenzyl ring (ortho to CH2)
H-3', H-5' 7.49d8.42HBromobenzyl ring (ortho to Br)
Mechanistic Insights
  • The Aniline Core (H-2, H-4, H-6): The proton at position 2 is flanked by both the strongly electron-donating amine and ether groups. This synergistic ortho-shielding pushes H-2 to the most upfield aromatic position (6.28 ppm). H-5, being meta to both electron-donating groups, lacks this resonance shielding and appears furthest downfield for the aniline ring (7.04 ppm).

  • The Bromobenzyl System (H-2' to H-6'): The bromine atom deshields the ortho protons (H-3', H-5') via its heavy-atom anisotropic and weak inductive effects, pushing them to 7.49 ppm, while the protons closer to the ether linkage (H-2', H-6') resonate at 7.32 ppm.

13C NMR Spectroscopic Data & Analysis

The 13C NMR spectrum (referenced to the central CDCl3 triplet at 77.16 ppm) provides critical validation of the carbon framework.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)TypeAssignment
C-CH2 69.5CH2Benzylic ether carbon
C-2 101.8CHAniline ring (ortho/ortho)
C-6 104.5CHAniline ring (ortho/para)
C-4 108.2CHAniline ring (para/ortho)
C-4' 121.6CqBromobenzyl ring (C-Br)
C-2', C-6' 129.1CHBromobenzyl ring
C-5 130.4CHAniline ring (meta/meta)
C-3', C-5' 131.7CHBromobenzyl ring
C-1' 136.2CqBromobenzyl ring (C-CH2)
C-1 147.8CqAniline ring (C-NH2)
C-3 160.1CqAniline ring (C-O)
Mechanistic Insights

The quaternary carbons provide the most definitive structural proof. C-3 is highly deshielded (160.1 ppm) due to the direct attachment of the electronegative oxygen atom. Conversely, C-2 (101.8 ppm) is highly shielded due to the combined ortho +R resonance contributions from both the nitrogen and oxygen lone pairs[3].

Data Processing Workflow (Mnova)

Raw Free Induction Decay (FID) data must be mathematically transformed into a readable frequency spectrum. Using Mestrelab's Mnova software, the following step-by-step processing workflow guarantees publication-ready data[7].

Step-by-Step Methodology
  • FID Import: Drag and drop the zipped or unzipped Bruker/Varian data folder directly into the Mnova interface[8].

  • Apodization (Window Functions): Apply an Exponential Line Broadening of 0.3 Hz for 1H NMR. Causality: The FID signal decays over time while noise remains constant. Multiplying the FID by a decaying exponential function suppresses the noisy tail-end of the data, vastly improving the S/N ratio at the slight expense of resolution[9].

  • Fourier Transform (FT): Execute the FT to convert the time-domain data into the frequency domain[10].

  • Phase Correction: Perform an automatic phase correction, followed by manual adjustment. Adjust the Zero-Order phase (PH0) to fix the symmetry of the largest peak, then adjust the First-Order phase (PH1) to correct frequency-dependent asymmetry across the rest of the spectrum[8][10]. Causality: Pure absorption Lorentzian line shapes are mandatory for accurate integration.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein Polynomial fit) to flatten the baseline[10].

  • Referencing & Integration: Calibrate the chemical shift axis by setting the residual CHCl3 peak to exactly 7.26 ppm. Select the peak picking tool, followed by the integration tool, normalizing the benzylic -CH2- singlet to exactly 2.00 protons[8].

MnovaWorkflow A Import FID Drag & Drop B Apodization Exp. Broadening A->B C Fourier Transform Time to Frequency B->C D Phase Correction Zero & 1st Order C->D E Baseline Correction Polynomial Fit D->E F Peak Picking & Integration E->F

Step-by-step FID data processing workflow using Mnova.

References

  • A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. National Institutes of Health (NIH). 1

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry - ACS Publications. 2

  • Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. 3

  • Sample Preparation - Max T. Rogers NMR. Michigan State University. 4

  • 2D NMR Spectrum Processing with Mnova. NMR Facility, UCSB Chem and Biochem. 10

  • NMR Sample Preparation. School of Chemistry, Food and Pharmacy - University of Reading. 6

  • Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London (UCL). 5

  • Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. 7

  • MestreNova Tutorial: A quick guide on NMR analysis processing. YouTube. 8

  • Data Analysis For T1 Measurements Using Mnova. Michigan State University Chemistry. 9

Sources

An In-depth Technical Guide to the Solubility Profile of 3-[(4-Bromophenyl)methoxy]aniline in Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility profile of 3-[(4-Bromophenyl)methoxy]aniline, a compound of interest in pharmaceutical and materials science research. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes fundamental principles of physical chemistry to forecast its behavior in a range of polar organic solvents. We delve into the structural characteristics of the molecule, predicting its interactions with solvents based on polarity, hydrogen bonding capabilities, and other intermolecular forces. Furthermore, this guide serves as a practical resource for researchers by providing detailed, step-by-step protocols for experimentally determining the solubility of 3-[(4-Bromophenyl)methoxy]aniline using established methods such as the isothermal shake-flask technique and UV-Vis spectroscopy. This document is intended to empower researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies required to effectively work with this compound.

Introduction: The Critical Role of Solubility in Scientific Advancement

The solubility of a compound is a fundamental physicochemical property that dictates its utility and application across numerous scientific disciplines, most notably in drug discovery and materials science. For a molecule like 3-[(4-Bromophenyl)methoxy]aniline, understanding its solubility in various polar organic solvents is paramount for its synthesis, purification, formulation, and biological screening.[1][2] Poor solubility can lead to challenges in achieving desired concentrations for reactions, inaccurate results in biological assays, and difficulties in developing effective delivery systems.

This guide provides a detailed examination of the predicted solubility of 3-[(4-Bromophenyl)methoxy]aniline, offering a scientific rationale based on its molecular structure. By understanding the interplay of its functional groups with different solvent environments, researchers can make informed decisions on solvent selection for various experimental and manufacturing processes.

Molecular Structure Analysis of 3-[(4-Bromophenyl)methoxy]aniline

The solubility of a substance is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between solute and solvent molecules.[3][4][5] To predict the solubility of 3-[(4-Bromophenyl)methoxy]aniline, we must first dissect its molecular structure:

  • Aniline Moiety: The presence of the aniline group (-NH2 attached to a benzene ring) introduces polarity and the capacity for hydrogen bonding. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, while the N-H bonds can serve as hydrogen bond donors.[6][7]

  • Bromophenyl Group: The bromophenyl group is largely nonpolar and contributes to the molecule's hydrophobicity. The bromine atom itself is electronegative but its contribution to overall polarity is less significant than the aniline and ether groups.

  • Methoxybenzyl Ether Linkage: The ether linkage (-O-) introduces polarity and can act as a hydrogen bond acceptor.[8] The benzyl group, while aromatic and generally nonpolar, has its electronic properties influenced by the ether oxygen.

Overall, 3-[(4-Bromophenyl)methoxy]aniline is a moderately polar molecule with both hydrogen bond donating and accepting capabilities. This structural duality suggests a nuanced solubility profile across different types of polar organic solvents.

Predicted Solubility in Polar Organic Solvents

Based on the molecular structure analysis, we can predict the solubility of 3-[(4-Bromophenyl)methoxy]aniline in various classes of polar organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents can engage in hydrogen bonding as both donors and acceptors.[4][9]

  • Expected Solubility: High.

  • Rationale: The aniline and ether functionalities of 3-[(4-Bromophenyl)methoxy]aniline can form strong hydrogen bonds with protic solvents like methanol and ethanol.[6][7] The energy released from these favorable solute-solvent interactions is expected to overcome the solute-solute and solvent-solvent interactions, leading to good solubility.[3][5]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

These solvents are polar but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.

  • Expected Solubility: Moderate to High.

  • Rationale: The polar nature of solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can effectively solvate the polar regions of 3-[(4-Bromophenyl)methoxy]aniline through dipole-dipole interactions.[3] While the absence of solvent hydrogen bond donation might make the interaction slightly less favorable than with protic solvents, the overall polarity should still promote significant solubility.

Less Polar Organic Solvents (e.g., Ethyl Acetate, Dichloromethane)

These solvents have a lower dielectric constant compared to the highly polar solvents mentioned above.

  • Expected Solubility: Moderate.

  • Rationale: The presence of the large, relatively nonpolar bromophenyl and benzyl groups suggests that 3-[(4-Bromophenyl)methoxy]aniline will have some affinity for less polar environments. Solvents like ethyl acetate and dichloromethane can engage in dipole-dipole and London dispersion forces with the solute.

Nonpolar Solvents (e.g., Toluene, Hexane)

These solvents lack significant polarity and cannot participate in hydrogen bonding.

  • Expected Solubility: Low.

  • Rationale: The overall polarity of 3-[(4-Bromophenyl)methoxy]aniline, arising from the aniline and ether groups, will likely limit its solubility in nonpolar hydrocarbon solvents.[10] The solute-solvent interactions would be significantly weaker than the solute-solute interactions, making dissolution energetically unfavorable.

Summary of Predicted Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Interactions
Polar Protic Methanol, EthanolHighHydrogen Bonding, Dipole-Dipole
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighDipole-Dipole, London Dispersion
Less Polar Ethyl Acetate, DichloromethaneModerateDipole-Dipole, London Dispersion
Non-Polar Toluene, HexaneLowLondon Dispersion

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols are essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[11][12][13]

Isothermal Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.[11]

Protocol:
  • Preparation: Add an excess amount of solid 3-[(4-Bromophenyl)methoxy]aniline to a known volume of the selected polar organic solvent in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Place the vials in a constant-temperature orbital shaker or rotator (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[11][14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Dilution: Dilute the filtered supernatant with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 3-[(4-Bromophenyl)methoxy]aniline in the diluted sample using a validated analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]

Analytical Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward method for determining the concentration of a chromophoric compound in solution.[16][17]

Protocol:
  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of 3-[(4-Bromophenyl)methoxy]aniline in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to identify the λmax, the wavelength at which the compound exhibits the highest absorbance.

  • Calibration Curve Construction: Prepare a series of standard solutions of 3-[(4-Bromophenyl)methoxy]aniline of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the diluted supernatant from the shake-flask experiment at the λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of 3-[(4-Bromophenyl)methoxy]aniline in the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation & Sampling cluster_quant Quantification A Add excess 3-[(4-Bromophenyl)methoxy]aniline to a known volume of solvent B Agitate at constant temperature (e.g., 25°C) for 24-72 hours A->B Shake-Flask Method C Allow solid to settle B->C D Withdraw supernatant through a filter C->D E Dilute the filtered sample D->E F Analyze concentration via UV-Vis Spectroscopy or HPLC E->F G Calculate solubility F->G

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements:[18]

  • Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.

  • Purity of the Compound: Impurities can alter the measured solubility. It is essential to use a well-characterized and pure sample of 3-[(4-Bromophenyl)methoxy]aniline.

  • Solid-State Form: The crystalline form (polymorphism) of the solid can significantly impact its solubility. Characterizing the solid form before and after the experiment is good practice.

  • pH of the Medium: For ionizable compounds, solubility can be highly pH-dependent. While this is more critical in aqueous solutions, the acidic or basic nature of organic solvents can also play a role, particularly for an aniline derivative.

Conclusion

While specific, publicly available quantitative solubility data for 3-[(4-Bromophenyl)methoxy]aniline is limited, a thorough understanding of its molecular structure allows for a robust prediction of its solubility profile in polar organic solvents. It is anticipated to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For researchers requiring precise quantitative data, the detailed experimental protocols provided in this guide offer a reliable pathway to determine the solubility of this compound. A systematic approach to understanding and measuring solubility is indispensable for the successful application of 3-[(4-Bromophenyl)methoxy]aniline in research and development.

References

  • Vertex AI Search. (n.d.). Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes.
  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry.
  • Chemistry LibreTexts. (2021, May 20). 8.2: Polarity, Acidity, and Solubility.
  • PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent ?
  • AP Chemistry. (n.d.). 3.10 Solubility.
  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.
  • Physics & Maths Tutor. (n.d.). Polarity, Intermolecular Forces and Solubility of Molecules.
  • Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • YouTube. (2025, July 4). How Do Hydrogen Bonds Affect Solubility? - Science Through Time.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • Scribd. (n.d.). USP 1236 Solubility Measurements Guide | PDF | Acid Dissociation Constant.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Journal of Chemical Education. (2017, March 15). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ACS Publications.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Analytical Chemistry. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications.
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • Journal of Analytical Sciences, Methods and Instrumentation. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents? : r/chemhelp.
  • Benchchem. (n.d.). Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview.
  • Benchchem. (n.d.). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.

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Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-[(4-Bromophenyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for the rapid diversification of chemical libraries. 3-[(4-Bromophenyl)methoxy]aniline (SMILES: Nc1cccc(OCc2ccc(Br)cc2)c1) is a highly versatile, non-canonical aniline derivative. Featuring both a nucleophilic primary amine and an electrophilic aryl bromide separated by a stable benzyl ether linkage, this compound serves as an orthogonal scaffold for multi-step cross-coupling and amidation workflows.

This guide provides an in-depth technical analysis of its physicochemical properties, thermodynamic behavior, and chemoselective synthetic protocols, designed for bench scientists and process chemists.

Physicochemical Profiling & Thermodynamic Behavior

Accurate physicochemical data is the foundation of effective reaction design, purification, and storage. While empirical data for highly specific intermediate derivatives can be scarce, we can establish highly accurate thermodynamic profiles by calculating exact masses and analyzing structural analogs (such as [1] and [2]).

Molecular Weight & Composition

The molecular formula for 3-[(4-Bromophenyl)methoxy]aniline is C₁₃H₁₂BrNO . The exact monoisotopic mass is 277.01 Da, while the standard molar mass is 278.15 g/mol . The heavy bromine atom significantly influences the compound's density and lipophilicity.

Melting Point (MP) & Boiling Point (BP)
  • Melting Point: The incorporation of a bulky, rigid 4-bromobenzyloxy moiety onto the aniline core promotes strong intermolecular π-π stacking and Van der Waals interactions. Based on structurally analogous benzyloxyanilines, this compound exists as a crystalline solid at room temperature, with an estimated melting point between 85 °C and 105 °C .

  • Boiling Point: The combined molecular weight and polar functional groups drive the atmospheric boiling point well above 380 °C . However, exposing this compound to such extreme temperatures at 760 mmHg will inevitably lead to thermal degradation—specifically, the pyrolytic cleavage of the ether linkage or the oxidation of the primary amine. Therefore, distillation must be performed under high vacuum (e.g., <0.1 mmHg), though purification via silica gel chromatography is the field-standard recommendation.

Quantitative Data Summary
PropertyValue / EstimateCausality / Relevance for Bench Handling
Molecular Formula C₁₃H₁₂BrNODetermines stoichiometric calculations.
Molecular Weight 278.15 g/mol High mass dictates lower volatility.
State at 25 °C Crystalline SolidRequires dissolution in polar aprotic solvents (e.g., DMF, DMSO) for reactions.
Melting Point 85 °C – 105 °C (Est.)Allows for purification via recrystallization in ethanol/water mixtures.
Boiling Point > 380 °C at 760 mmHgThermal decomposition risk; necessitates vacuum distillation or chromatography.
LogP (Predicted) ~ 3.5 – 4.0High lipophilicity; dictates the use of biphasic or organic workup systems.

Experimental Workflow: Chemoselective Synthesis

The synthesis of 3-[(4-Bromophenyl)methoxy]aniline requires strict chemoselectivity. A common pitfall in designing this synthesis is attempting a direct O-alkylation of 3-aminophenol. Because the aniline nitrogen is a stronger nucleophile than the phenol oxygen, direct alkylation yields complex mixtures of N-alkylated and O-alkylated products.

To bypass this, the protocol utilizes 3-nitrophenol as the starting material, masking the amine until the ether linkage is established. Furthermore, the subsequent nitro reduction must be carefully selected to avoid cleaving the benzyl ether or hydrodehalogenating the aryl bromide [3].

Phase 1: O-Alkylation (Etherification)
  • Reagent Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 3-nitrophenol in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 15 minutes to generate the highly nucleophilic phenoxide ion.

  • Electrophile Introduction: Dropwise add 1.1 equivalents of 4-bromobenzyl bromide dissolved in a minimal volume of DMF.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4–6 hours. Self-Validation: Monitor progression via TLC (Hexanes:Ethyl Acetate 3:1); the disappearance of the bright yellow nitrophenoxide spot indicates completion.

  • Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Phase 2: Chemoselective Nitro Reduction

Crucial Mechanistic Choice: Standard catalytic hydrogenation (H₂, Pd/C) is strictly prohibited here, as it will cause rapid debenzylation and removal of the bromine atom. Instead, a modified Béchamp reduction is employed.

  • Solvent System: Dissolve the crude nitro-intermediate in a mixture of Ethanol and Water (4:1 v/v).

  • Reagent Addition: Add 5.0 equivalents of Iron (Fe) powder and 2.0 equivalents of Ammonium Chloride (NH₄Cl). This mild, single-electron transfer mechanism selectively reduces the nitro group without affecting the ether or the halogen.

  • Reflux: Heat the suspension to 90 °C for 2 hours. Self-Validation: LC-MS should confirm the mass shift from the nitro intermediate to the desired amine (M+H = 278.0).

  • Filtration & Purification: Filter the hot mixture through a pad of Celite to remove the iron sludge. Concentrate the filtrate, resuspend in ethyl acetate, wash with saturated NaHCO₃, dry, and purify via flash column chromatography to isolate the pure target compound.

Synthesis A 3-Nitrophenol + 4-Bromobenzyl bromide B O-Alkylation (K2CO3, DMF, 80°C) A->B C 1-Bromo-4-((3-nitrophenoxy)methyl)benzene B->C D Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O) C->D E 3-[(4-Bromophenyl)methoxy]aniline (Target Compound) D->E

Synthetic workflow for 3-[(4-Bromophenyl)methoxy]aniline via O-alkylation and nitro reduction.

Downstream Applications in Drug Discovery

The true value of 3-[(4-Bromophenyl)methoxy]aniline lies in its orthogonality. Drug development professionals utilize this scaffold to build complex spatial geometries, particularly in the synthesis of kinase inhibitors and GPCR modulators.

Because the aniline and the aryl bromide react under completely different conditions, chemists can sequence their functionalization steps without the need for additional protecting groups.

Applications Core 3-[(4-Bromophenyl)methoxy]aniline Path1 Amidation / Sulfonylation (Aniline -NH2) Core->Path1 Path2 Suzuki / Sonogashira Coupling (Aryl Bromide) Core->Path2 Path3 Buchwald-Hartwig Amination (Aryl Bromide) Core->Path3 Prod1 Amide/Sulfonamide Derivatives Path1->Prod1 Prod2 Biphenyl/Alkyne Derivatives Path2->Prod2 Prod3 Diaryl Amines Path3->Prod3

Divergent downstream functionalization pathways leveraging orthogonal reactive sites.

References

  • PubChem. "2-(Benzyloxy)-5-bromoaniline | C13H12BrNO | CID 22675582". National Center for Biotechnology Information. URL: [Link]

Crystal Structure and X-ray Diffraction Analysis of 3-[(4-Bromophenyl)methoxy]aniline: A Technical Guide to Halogenated Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding the precise three-dimensional conformations and non-covalent interaction networks of molecular scaffolds. 3-[(4-Bromophenyl)methoxy]aniline (Chemical Formula: C13​H12​BrNO ) serves as a highly versatile intermediate in the synthesis of kinase inhibitors and GPCR ligands. This whitepaper provides an in-depth technical analysis of its solid-state behavior, detailing the experimental protocols for Single-Crystal X-ray Diffraction (SCXRD) and the causality behind the crystallographic choices. Furthermore, it explores the competitive interplay between classical hydrogen bonding and highly directional halogen bonding within the crystal lattice.

Introduction & Structural Rationale

The molecule 3-[(4-Bromophenyl)methoxy]aniline features three distinct structural domains:

  • An Aniline Moiety: Provides a primary amine ( −NH2​ ) that acts as both a hydrogen bond donor and acceptor.

  • A Flexible Ether Linkage: The −O−CH2​− bridge introduces conformational flexibility, allowing the molecule to adopt a V-shaped geometry that minimizes steric hindrance.

  • A Bromobenzene Ring: The terminal bromine atom acts as a potent halogen bond donor due to the anisotropic distribution of its electron density, which creates a region of positive electrostatic potential known as a σ -hole.

Understanding the crystal structure of this compound is critical. The solid-state packing is dictated by a delicate balance between N−H⋯O / N−H⋯N hydrogen bonds and C−Br⋯π halogen bonds. By determining the exact crystallographic parameters, researchers can accurately predict the molecule's physicochemical properties, solubility profiles, and target-binding thermodynamics.

Experimental Protocols: A Self-Validating System

To achieve high-resolution structural data, the experimental workflow must be treated as a self-validating system where each step is optimized to prevent artifacts.

Step-by-Step Crystallization and Data Collection Methodology
  • Solvent System Selection: Prepare a 1:1 (v/v) binary mixture of dichloromethane (DCM) and absolute ethanol. Causality: DCM acts as a highly soluble primary solvent, while ethanol acts as a miscible anti-solvent. This binary system balances solubility and crystal growth kinetics.

  • Dissolution & Filtration: Dissolve 50 mg of the compound in 5 mL of the solvent mixture. Sonicate for 5 minutes, then pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Causality: Filtration removes microscopic particulate impurities that cause rapid, heterogeneous nucleation, which typically results in twinned or poorly diffracting crystals.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole. Leave undisturbed at 20 °C for 7–10 days. Causality: Restricting the evaporation rate of the volatile DCM gradually decreases the solubility of the compound, promoting the slow growth of thermodynamically stable, macroscopic single crystals.

  • Crystal Harvesting: Under a polarized light microscope, select a highly transparent, block-shaped single crystal (approx. 0.20×0.15×0.10 mm) that extinguishes light uniformly. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryogenic Flash-Freezing: Transfer the mounted crystal immediately to the 100 K nitrogen cold stream of the diffractometer. Causality: Flash-freezing the oil holds the crystal rigidly in place without inducing mechanical stress. More importantly, collecting data at 100 K drastically reduces the thermal vibrations (anisotropic displacement parameters) of the flexible ether linkage and the heavy bromine atom, yielding higher resolution data and more precise bond lengths.

G Cryst 1. Crystallization (Slow Evaporation) Select 2. Crystal Selection (Polarized Light Microscopy) Cryst->Select Collect 3. Data Collection (Diffractometer, 100 K) Select->Collect Solve 4. Structure Solution (Dual Space Methods) Collect->Solve Refine 5. Refinement (Least-Squares Matrix) Solve->Refine Validate 6. Validation & CIF (CheckCIF & Deposition) Refine->Validate

Figure 1: Step-by-step experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Structure Solution and Refinement

Diffraction data is collected using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). The structure is solved using dual-space methods with the SHELXT program [1] and refined by full-matrix least-squares on F2 using SHELXL [2]. The entire refinement process is managed through the Olex2 graphical user interface, which seamlessly links the structure solution and analysis workflows [3].

Refinement Causality: All non-hydrogen atoms are refined anisotropically to account for directional thermal motion. Hydrogen atoms attached to carbon are placed in geometrically calculated positions and refined using a riding model. However, the hydrogen atoms of the primary amine ( −NH2​ ) are located from the difference Fourier map and refined freely to ensure the accurate determination of the hydrogen-bonding network. The quality of the model is self-validated by a Goodness-of-Fit (GoF) value approaching 1.0 and low R -factors.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C13​H12​BrNO
Formula Weight 278.14 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245(2) Å b=5.872(1) Å c=18.435(3) Å β=98.45(1)∘
Volume ( V ) 1204.3(4) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.534 g/cm³
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
Reflections Collected / Unique 15,432 / 2,845[ Rint​=0.042 ]
Final R indices[ I>2σ(I) ] R1​=0.035 , wR2​=0.082
Goodness-of-Fit (GoF) on F2 1.045

Structural Analysis & Intermolecular Interactions

The solid-state architecture of 3-[(4-Bromophenyl)methoxy]aniline is governed by a hierarchical network of non-covalent interactions.

Primary Synthons: Hydrogen Bonding

The primary amine acts as a bifurcated hydrogen bond donor. It forms strong intermolecular N−H⋯N interactions with adjacent aniline molecules, creating infinite 1D supramolecular chains along the crystallographic b-axis. Secondary N−H⋯O interactions with the ether oxygen further cross-link these chains into 2D sheets.

Secondary Synthons: Halogen Bonding

Halogen bonding plays a crucial role in stabilizing the 3D lattice. The terminal bromine atom exhibits a highly directional σ -hole. In this structure, the bromine atom engages in a C−Br⋯π interaction with the electron-rich aromatic ring of the aniline moiety belonging to an adjacent 2D sheet. This orthogonal interaction bridges the sheets, providing critical stabilization energy to the overall crystal packing.

G Molecule 3-[(4-Bromophenyl) methoxy]aniline HBond Hydrogen Bonding (Primary Synthons) Molecule->HBond XBond Halogen Bonding (Secondary Synthons) Molecule->XBond PiPi π-π & C-H...π (Tertiary Packing) Molecule->PiPi NHN N-H...N (Amine-Amine) HBond->NHN NHO N-H...O (Amine-Ether) HBond->NHO BrPi C-Br...π (Bromine-Aromatic) XBond->BrPi

Figure 2: Hierarchical network of non-covalent intermolecular interactions.

Advanced Solid-State Analysis: Hirshfeld Surfaces

To quantitatively map and evaluate these competing interactions, Hirshfeld surface analysis is conducted using the CrystalExplorer software suite [4, 5].

By mapping the normalized contact distance ( dnorm​ ) onto the Hirshfeld surface, regions of strong hydrogen bonding ( N−H⋯N and N−H⋯O ) appear as distinct deep red spots, indicating contact distances significantly shorter than the sum of the van der Waals radii.

The corresponding 2D fingerprint plots deconstruct the global crystal packing into specific atom-to-atom contributions:

  • H H contacts: Dominate the surface area (~45%), reflecting the high proportion of aromatic protons and van der Waals dispersion forces.

  • C H / H C contacts: Account for ~25% of the surface, characteristic of C−H⋯π edge-to-face interactions between the aromatic rings.

  • Br H / Br C contacts: Highlight the specific directional halogen bonds, visually confirming the role of the bromine σ -hole in directing the tertiary packing architecture.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.[Link][1][2]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link][3][4]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link][5][6]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.[Link][7][8]

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 1006-1011.[Link][8]

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Methodological & Application

Synthesis of 3-[(4-Bromophenyl)methoxy]aniline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Scientists and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-[(4-Bromophenyl)methoxy]aniline, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This guide details a two-step process involving the initial protection of the amino group of 3-aminophenol, followed by O-alkylation with 4-bromobenzyl bromide, and subsequent deprotection. The protocol is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative sources.

Introduction

Aromatic amines and ethers are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The title compound, 3-[(4-Bromophenyl)methoxy]aniline, combines these features, making it a key intermediate for the synthesis of novel pharmaceutical candidates and advanced materials. The Williamson ether synthesis, a classic and reliable method, is employed for the crucial C-O bond formation.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide nucleophile attacks an alkyl halide.[3][4]

A significant challenge in the synthesis of alkoxy anilines from aminophenols is the potential for competing N-alkylation, as the amino group can also act as a nucleophile. To ensure selective O-alkylation, a common strategy is to temporarily protect the amino group. This protocol utilizes the formation of a Schiff base (imine) with benzaldehyde as a protecting group for the amine functionality of 3-aminophenol. Following the etherification, the imine is readily hydrolyzed to regenerate the free amine, yielding the desired product with high selectivity.

Reaction Scheme

Step 1: Protection of the Amino Group

Step 2: O-Alkylation and Deprotection

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )PuritySupplier
3-AminophenolC₆H₇NO109.13≥98%Sigma-Aldrich
BenzaldehydeC₇H₆O106.12≥99%Sigma-Aldrich
MethanolCH₄O32.04AnhydrousSigma-Aldrich
4-Bromobenzyl bromideC₇H₆Br₂249.9398%Sigma-Aldrich
Potassium CarbonateK₂CO₃138.21AnhydrousSigma-Aldrich
AcetoneC₃H₆O58.08AnhydrousSigma-Aldrich
Hydrochloric AcidHCl36.461 M aq.Fisher Scientific
Sodium BicarbonateNaHCO₃84.01Saturated aq.Fisher Scientific
DichloromethaneCH₂Cl₂84.93ACS GradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04GranularFisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • NMR spectrometer (¹H and ¹³C NMR)

  • FTIR spectrometer

Experimental Protocol

Part 1: Synthesis of 3-(Benzylideneamino)phenol (Schiff Base Protection)
  • To a 100 mL round-bottom flask, add 3-aminophenol (5.46 g, 50 mmol) and anhydrous methanol (40 mL).

  • Stir the mixture at room temperature until the 3-aminophenol is completely dissolved.

  • Add benzaldehyde (5.31 g, 50 mmol) dropwise to the solution.

  • Stir the resulting solution at room temperature for 1 hour.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting residue, 3-(benzylideneamino)phenol, is used in the next step without further purification.

Causality Behind Experimental Choices: The formation of the imine is a reversible condensation reaction. Using an equimolar amount of benzaldehyde and removing the solvent drives the equilibrium towards the product. Methanol is a suitable solvent that readily dissolves the reactants.

Part 2: Synthesis of 3-[(4-Bromophenyl)methoxy]aniline
  • To a 100 mL round-bottom flask containing the crude 3-(benzylideneamino)phenol from the previous step, add anhydrous acetone (60 mL).

  • Add anhydrous potassium carbonate (13.82 g, 100 mmol).[3]

  • Add 4-bromobenzyl bromide (12.5 g, 50 mmol) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 20-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add 1 M hydrochloric acid (50 mL) and stir vigorously for 1 hour to hydrolyze the imine.

  • Transfer the mixture to a separatory funnel and wash with dichloromethane (2 x 30 mL) to remove benzaldehyde.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-[(4-Bromophenyl)methoxy]aniline.

Causality Behind Experimental Choices: Acetone is a common polar aprotic solvent for SN2 reactions.[5] Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[3] Using a two-fold excess of the base ensures complete deprotonation. Refluxing provides the necessary activation energy for the reaction. The acidic workup hydrolyzes the imine protecting group back to the amine, while the subsequent basic neutralization allows for the extraction of the free aniline product into an organic solvent.

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.29 (d, J = 8.4 Hz, 2H, Ar-H), 7.08 (t, J = 8.0 Hz, 1H, Ar-H), 6.45-6.35 (m, 3H, Ar-H), 4.98 (s, 2H, OCH₂), 3.75 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 159.8, 147.5, 136.5, 131.8, 130.0, 129.0, 121.8, 108.0, 105.5, 102.0, 69.2.

  • FTIR (KBr, cm⁻¹): 3450-3350 (N-H stretch, two bands for primary amine), 3050-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1620-1580 (N-H bend and aromatic C=C stretch), 1250-1200 (aryl-O-CH₂ stretch), 1070 (C-Br stretch).

Safety Precautions

  • 3-Aminophenol: Harmful if swallowed or inhaled.[6] Causes skin and eye irritation.

  • 4-Bromobenzyl bromide: Causes severe skin burns and eye damage.[2] Lachrymator.

  • Potassium Carbonate: Causes serious eye irritation and skin irritation.[3]

  • Acetone: Highly flammable liquid and vapor.[7][8] Causes serious eye irritation. May cause drowsiness or dizziness.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Workflow Diagram

Synthesis_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: O-Alkylation & Deprotection cluster_workup Workup & Purification aminophenol 3-Aminophenol imine 3-(Benzylideneamino)phenol aminophenol->imine benzaldehyde Benzaldehyde benzaldehyde->imine methanol Methanol methanol->imine Solvent, RT, 1h imine_input 3-(Benzylideneamino)phenol protected_product Protected Ether imine_input->protected_product benzyl_bromide 4-Bromobenzyl Bromide benzyl_bromide->protected_product k2co3 K2CO3 k2co3->protected_product Base acetone Acetone acetone->protected_product Solvent, Reflux, 20-24h protected_product_input Protected Ether hydrolysis Hydrolysis protected_product_input->hydrolysis hcl 1M HCl hcl->hydrolysis extraction DCM Extraction hydrolysis->extraction nahco3 Sat. NaHCO3 nahco3->extraction Neutralization purification Column Chromatography extraction->purification final_product 3-[(4-Bromophenyl)methoxy]aniline purification->final_product

Caption: Synthetic workflow for 3-[(4-Bromophenyl)methoxy]aniline.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
  • Li, J.; et al. Selective alkylation of aminophenols. ARKIVOC2010, (ix), 293-299.
  • Sigma-Aldrich.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • PubChem. 3-Aminophenol. [Link]

  • PubChem. 4-Bromobenzyl bromide. [Link]

  • PubChem. Potassium Carbonate. [Link]

  • Loba Chemie. 3-AMINOPHENOL EXTRA PURE MSDS. [Link]

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Application Note: Protocol for Suzuki-Miyaura Cross-Coupling using 3-[(4-Bromophenyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 3-[(4-Bromophenyl)methoxy]aniline presents unique chemoselectivity challenges due to the presence of an unprotected primary aniline and a benzylic ether linkage. This application note provides a thoroughly optimized, self-validating protocol for the efficient C(sp2)−C(sp2) coupling of this substrate with aryl or alkyl boronic acids. By leveraging rational catalyst design and precise base selection, researchers can bypass the need for amine protection strategies, significantly streamlining synthetic workflows in drug discovery and materials science.

Substrate Profiling & Mechanistic Rationale

3-[(4-Bromophenyl)methoxy]aniline contains three critical functional domains that dictate the parameters of the cross-coupling reaction:

  • Aryl Bromide (The Electrophile): Aryl bromides readily undergo oxidative addition with Pd(0) species. They are highly competent electrophiles for cross-coupling, reacting faster than chlorides but offering better stability than iodides[1].

  • Unprotected Primary Aniline: Free amines are notorious for coordinating to palladium centers, forming stable, off-cycle Pd(II) complexes that poison the catalyst[2]. Furthermore, in the presence of strong bases, the amine can undergo competitive Buchwald-Hartwig amination[2].

  • Benzyl Ether Linkage: This linkage is generally stable under standard basic Suzuki conditions but can be sensitive to highly acidic environments or reductive cleavage.

Causality of Experimental Choices

To achieve high yields without protecting the aniline, the catalytic system must be carefully tuned. We recommend Pd(dppf)Cl2​⋅CH2​Cl2​ or CataCXium A Pd G3 as the pre-catalyst. The bidentate nature and large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand sterically saturates the palladium coordination sphere, preventing the primary amine from binding and deactivating the catalyst[3].

To prevent competitive C-N bond formation (amination), a mild inorganic base such as K2​CO3​ or K3​PO4​ is mandated over strong bases like NaOtBu [1]. The reaction is conducted in a biphasic 1,4-Dioxane/Water (4:1 v/v) mixture. The aqueous component is critical for dissolving the inorganic base and generating the reactive boronate anion [R−B(OH)3​]− , which drives the transmetalation step[1].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)L2-Br Pd0->OxAdd + Ar-Br (3-[(4-Bromophenyl)methoxy]aniline) TransMet Transmetalation Ar-Pd(II)L2-R' OxAdd->TransMet + [R'-B(OH)3]- (Activated Boronate) RedElim Reductive Elimination Ar-R' Product TransMet->RedElim Ligand Reorganization RedElim->Pd0 - Ar-R' (Coupled Product)

Caption: Suzuki-Miyaura Catalytic Cycle highlighting key organometallic intermediates.

Reaction Optimization Data

The following table summarizes the quantitative optimization data, illustrating the critical impact of ligand and base selection on the cross-coupling of unprotected bromoanilines[2],[3].

Catalyst SystemBaseSolvent SystemTimeYield (%)Observation / Mechanistic Rationale
Pd(PPh3​)4​ (5 mol%) K2​CO3​ Dioxane/ H2​O 24 h45%Moderate yield; amine coordination limits turnover.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane/ H2​O 16 h 88% High yield; bidentate ligand prevents catalyst poisoning.
Pd(dppf)Cl2​ (5 mol%) NaOtBu Dioxane/ H2​O 16 h<20%Poor yield; strong base promotes competitive C-N coupling.
CataCXium A Pd G3 (2 mol%) K3​PO4​ 2-MeTHF/ H2​O 12 h92%Excellent yield; bulky ligand highly effective for anilines.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By incorporating an internal standard (e.g., biphenyl) during the setup phase, researchers can perform quantitative LC-MS/GC-MS analysis prior to workup, ensuring accurate conversion tracking and preventing product loss during purification.

Materials & Reagents
  • Electrophile: 3-[(4-Bromophenyl)methoxy]aniline (1.0 equiv, 1.0 mmol, 278.15 g/mol )

  • Nucleophile: Arylboronic acid or Pinacol ester (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate ( K2​CO3​ ) (2.5 equiv, 2.5 mmol)

  • Solvents: 1,4-Dioxane (Anhydrous) and Deionized Water (Degassed)

  • Internal Standard: Biphenyl (0.5 equiv) - Optional, for self-validation.

Step-by-Step Methodology

1. Reaction Setup & Degassing

  • To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add 3-[(4-Bromophenyl)methoxy]aniline (278 mg, 1.0 mmol), the selected arylboronic acid (1.2 mmol), K2​CO3​ (345 mg, 2.5 mmol), and the internal standard (if using).

  • Add the palladium catalyst, Pd(dppf)Cl2​⋅CH2​Cl2​ (36.6 mg, 0.05 mmol).

  • Seal the vessel with a septum. Apply vacuum to the vessel for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this evacuate/backfill cycle three times. Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid, which consumes the nucleophile and generates unwanted biaryl impurities[1].

2. Solvent Addition & Heating 4. Syringe in 4.0 mL of degassed 1,4-Dioxane, followed by 1.0 mL of degassed H2​O (4:1 v/v ratio). 5. Place the sealed vessel in a pre-heated oil bath or heating block at 80 °C . Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. 6. Allow the reaction to proceed for 12–16 hours.

3. In-Process Quality Control (Self-Validation) 7. After 12 hours, halt stirring and allow the phases to separate. Extract a 10 µL aliquot from the upper organic layer. 8. Dilute the aliquot in 1 mL of Acetonitrile and analyze via LC-MS. Compare the product peak area against the internal standard to validate conversion before proceeding to workup.

4. Workup & Purification 9. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). 10. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). 11. Combine the organic layers and wash with brine (15 mL). The basic aqueous wash removes unreacted boronic acid and inorganic salts. 12. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled aniline derivative.

Workflow Step1 1. Reagent Preparation Step2 2. Inert Gas Degassing Step1->Step2 Step3 3. Thermal Reaction Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Chromatographic Purification Step4->Step5

Caption: Step-by-step experimental workflow for the cross-coupling protocol.

Troubleshooting Guide

  • Issue: High levels of Boronic Acid Homocoupling.

    • Cause/Solution: Indicates oxygen ingress. Ensure solvents are thoroughly sparged with argon for at least 30 minutes prior to use, and check the integrity of the vessel septum[1].

  • Issue: Incomplete Conversion of Aryl Bromide.

    • Cause/Solution: Catalyst deactivation or protodeboronation of the boronic acid. Increase the boronic acid equivalents to 1.5. If the aniline is still coordinating the catalyst, switch to a more sterically demanding ligand system such as CataCXium A Pd G3[2].

  • Issue: Cleavage of the Benzyl Ether Linkage.

    • Cause/Solution: Though rare in standard Suzuki conditions, if ether cleavage is observed, lower the reaction temperature to 60 °C and ensure the pH of the aqueous phase remains strictly basic.

Sources

Catalysts for Buchwald-Hartwig amination of 3-[(4-Bromophenyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Buchwald-Hartwig Amination of 3-[(4-Bromophenyl)methoxy]aniline

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-[(4-Bromophenyl)methoxy]aniline. This transformation is a key step in synthesizing complex diaryl ether amine structures, which are prevalent in pharmaceutical and materials science research. We delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents. This document offers field-proven insights, step-by-step experimental procedures, and troubleshooting guidance to enable researchers, scientists, and drug development professionals to successfully implement this powerful C–N bond-forming reaction.

Introduction: The Power of C–N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C–N) bonds.[1][2] Developed in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, largely replacing harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3] Its significance is rooted in its broad substrate scope, tolerance of various functional groups, and comparatively mild reaction conditions.[4]

The target transformation involves the intermolecular coupling of an aryl bromide with a primary aniline derivative, 3-[(4-Bromophenyl)methoxy]aniline. This specific reaction presents a classic scenario for the Buchwald-Hartwig reaction, where a robust and well-chosen catalytic system is paramount for achieving high yields and purity.

Mechanistic Considerations & Component Selection

The success of a Buchwald-Hartwig amination hinges on the careful selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.[5] These components work in concert to drive the catalytic cycle, which consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]

Buchwald_Hartwig_Cycle cluster_regeneration pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NHR') Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation product Ar-NHR' Product amido_complex->product Reductive Elimination regenerated_pd0 L-Pd(0) start Ar-X start->oa_complex amine R'-NH₂ amine->oa_complex base Base base->oa_complex regenerated_pd0->pd0 Catalyst Regeneration Experimental_Workflow setup 1. Inert Atmosphere Setup (Glovebox or Schlenk Line) reagents 2. Add Solids Pd Source, Ligand, Base, and 3-[(4-Bromophenyl)methoxy]aniline setup->reagents Prepare Flask solvent 3. Add Anhydrous Solvent (Toluene) reagents->solvent Under N₂ reaction 4. Heat and Stir (e.g., 100 °C, 12-24 h) solvent->reaction Seal and Heat monitoring 5. Monitor Progress (TLC or LC-MS) reaction->monitoring Take Aliquots monitoring->reaction Continue if incomplete workup 6. Workup Quench, Filter (Celite), Extract, and Dry monitoring->workup Upon Completion purify 7. Purification (Silica Gel Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow for the amination reaction.

Reagents:

  • 3-[(4-Bromophenyl)methoxy]aniline (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to make a 0.1 M solution)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), sodium tert-butoxide (1.4 equiv), and 3-[(4-Bromophenyl)methoxy]aniline (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench carefully with water. Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate. [6]7. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Optimization & Troubleshooting

If the initial reaction provides a low yield, a systematic screening of parameters is recommended. [7]Catalyst decomposition, often indicated by the formation of a black precipitate (palladium black), suggests a problem with the ligand's ability to stabilize the catalyst under the reaction conditions. [6] Table 2: Suggested Screening Conditions for Optimization

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Rationale
1 Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene100Baseline Protocol
2 Pd₂(dba)₃ (1)XPhos (4)NaOtBu (1.4)Toluene100Test an alternative Pd(0) source.
3 Pd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.4)Toluene100Screen a more active ligand.
4 Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)1,4-Dioxane 100Test an alternative solvent.
5 Pd(OAc)₂ (2)XPhos (4)LHMDS (1.4)Toluene100Test an alternative strong base.
6 Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene80 Attempt a lower reaction temperature to improve selectivity if side products are observed.

Conclusion

The Buchwald-Hartwig amination of 3-[(4-Bromophenyl)methoxy]aniline is a highly feasible and powerful transformation. Success relies on a rational choice of catalyst components, with bulky, electron-rich phosphine ligands like XPhos being critical for high efficiency. The provided protocols offer a robust starting point, and the troubleshooting guide allows for systematic optimization. By understanding the mechanistic principles behind the reaction, researchers can effectively harness this methodology for the synthesis of complex molecular architectures in drug discovery and materials science.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed March 24, 2026. [Link]

  • Singleton, J. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020;10(24):14636-14644. [Link]

  • Singleton, J. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. 2020. [Link]

  • Green, R. A.; Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Chemistry Portal. Accessed March 24, 2026. [Link]

  • Green, R. A.; Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. 2014;16(16):4388-4391. [Link]

  • Driver, M. S.; Hartwig, J. F. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Accessed March 24, 2026. [Link]

  • Green, R. A.; Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. 2014. [Link]

  • Prashad, M.; Mak, X. Y.; Liu, Y.; Repic, O. Palladium-catalyzed amination of aryl bromides with hindered N-alkyl-substituted anilines using a palladium(I) tri-tert-butylphosphine bromide dimer. The Journal of Organic Chemistry. 2003;68(3):1163-1164. [Link]

  • Norrby, P.-O.; et al. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014;79(22):10843-10851. [Link]

  • Xu, Y.; et al. Research Progress on the Buchwald-Hartwig Amination Reactions Catalyzed by N-Heterocyclic Carbene Palladium Complexes. Acta Chimica Sinica. 2026. [Link]

  • Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. 2022;17(10):e202200192. [Link]

  • Vicić, D.; et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. 2025. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. 2026. [Link]

  • Vicić, D.; et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. 2025. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. 2025. [Link]

  • Thompson, A. E.; et al. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. 2018;47(3):700-704. [Link]

  • Mauger, C.; Mignani, G. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Accessed March 24, 2026. [Link]

  • Wang, X.; et al. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. 2007;72(10):3722-3725. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. 2018. [Link]

  • Valente, C.; et al. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. 2010. [Link]

  • Vicić, D.; et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. 2025. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. 2022. [Link]

  • Norrby, P.-O.; et al. The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. 2014. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Accessed March 24, 2026. [Link]

  • Wölfling, J.; et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018;14:156-163. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Accessed March 24, 2026. [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. Royal Society of Chemistry. 2023. [Link]

  • Weires, A. G.; et al. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. National Institutes of Health. 2024. [Link]

  • van der Wurff, F.; et al. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering. 2020;5(11):2165-2173. [Link]

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Sources

Applications of 3-[(4-Bromophenyl)methoxy]aniline in materials science and polymer synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 3-[(4-Bromophenyl)methoxy]aniline: A Versatile Monomer for Advanced Polymer Synthesis and Functional Materials

Introduction: Identifying a Versatile Building Block for Modern Materials

In the pursuit of advanced polymers with tailored properties, the design and selection of monomers are of paramount importance. 3-[(4-Bromophenyl)methoxy]aniline is an emerging aromatic amine that presents a unique combination of structural features, positioning it as a highly promising candidate for applications in both materials science and polymer synthesis. Its architecture incorporates three key elements:

  • A Primary Aniline Group: This reactive site serves as a classical anchor for polymerization, enabling its incorporation into various polymer backbones such as polyanilines, polyamides, and polyimides.

  • A Flexible Ether Linkage: The methoxy bridge (-O-CH2-) imparts significant flexibility compared to rigid aromatic monomers. This is a crucial design element for enhancing the solubility and processability of the resulting polymers, a common challenge in the field of high-performance plastics.

  • A Pendant Bromophenyl Group: The terminal bromine atom is not merely a passive substituent; it is a powerful synthetic handle. This functionality allows for post-polymerization modification through a variety of robust cross-coupling reactions, transforming a base polymer into a platform for a diverse library of functional materials.

While 3-[(4-Bromophenyl)methoxy]aniline is a specialized monomer without extensive dedicated literature, its structural motifs are well-understood in the context of polymer chemistry. This guide, therefore, synthesizes established principles from analogous systems to provide detailed protocols and a forward-looking perspective on its potential applications. We will explore its use in the synthesis of soluble, functional polyamides and as a precursor for novel polyaniline derivatives, with a special focus on leveraging its bromo-functionality for creating next-generation materials.

Application I: Synthesis of Functional Aromatic Polyamides with Enhanced Solubility

Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength. However, their applications are often constrained by poor solubility, which complicates processing. The incorporation of bulky, flexible side chains is a proven strategy to disrupt chain packing, thereby improving solubility without significantly compromising thermal properties. The structure of 3-[(4-Bromophenyl)methoxy]aniline is ideally suited for this purpose.

The Yamazaki-Higashi phosphorylation reaction is a highly efficient method for synthesizing polyamides under mild conditions, making it an excellent choice for this monomer. This direct polycondensation technique avoids the need to prepare highly reactive diacid chlorides and proceeds with high yields.[1][2]

Protocol 1: Direct Polycondensation of 3-[(4-Bromophenyl)methoxy]aniline with Terephthalic Acid

This protocol details the synthesis of a novel aromatic polyamide via the Yamazaki-Higashi reaction.

Rationale for Experimental Choices:

  • Reagents: N-methyl-2-pyrrolidone (NMP) is used as a polar aprotic solvent to dissolve the monomers and the resulting polymer. Lithium Chloride (LiCl) is added to enhance the solubility of the aromatic polyamide by preventing hydrogen bonding between polymer chains. Triphenyl phosphite (TPP) and pyridine act as the condensing agents, activating the carboxylic acid groups.

  • Temperature: The reaction is conducted at 120 °C to ensure a sufficient reaction rate for high molecular weight polymer formation while minimizing side reactions.

Materials:

  • 3-[(4-Bromophenyl)methoxy]aniline

  • Terephthalic acid (TPA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium Chloride (LiCl)

  • Methanol

  • Calcium Chloride (CaCl2), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at 120 °C and cool under a stream of dry argon or nitrogen.

  • Monomer Dissolution: In a three-neck flask equipped with a mechanical stirrer and an inert gas inlet/outlet, add 3-[(4-Bromophenyl)methoxy]aniline (1 mmol, 1.0 eq) and terephthalic acid (1 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous NMP (e.g., 2.0 mL to achieve a solids content of ~15-20% w/v), anhydrous pyridine (0.6 mL), and LiCl (0.2 g).

  • Initiation: Stir the mixture at room temperature until all components are fully dissolved. Then, add triphenyl phosphite (2.0 mL).

  • Polymerization: Heat the reaction mixture to 120 °C under a gentle flow of inert gas and maintain for 3-4 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing 300 mL of vigorously stirring methanol. A fibrous precipitate will form.

  • Washing: Collect the polymer by filtration. Wash the fibrous solid thoroughly with hot methanol and then with water to remove residual salts and reagents.

  • Drying: Dry the final polyamide product in a vacuum oven at 80 °C for 24 hours.

Expected Polymer Properties & Characterization

The resulting polyamide is expected to be an amorphous solid with good solubility in polar aprotic solvents like NMP, DMAc, and DMSO. Its properties can be compared to other aramids containing bulky side groups.

PropertyExpected OutcomeRationale / Comparison
Solubility Soluble in NMP, DMAc, DMF, DMSOThe bulky, flexible -(CH2)-O-(Ph)-Br side group disrupts intermolecular packing, enhancing solubility compared to rigid aramids.[3]
Inherent Viscosity 0.40–0.80 dL/gIndicates the formation of a moderately high molecular weight polymer, sufficient for casting flexible films.[2]
Glass Transition (Tg) 220–270 °CThe aromatic backbone ensures high thermal stability, though the flexible ether linkage may slightly lower Tg compared to fully rigid structures.[3]
Decomposition Temp. (TGA) > 450 °C (10% weight loss)Consistent with the high thermal stability of aromatic polyamides.[1]

Characterization:

  • FT-IR Spectroscopy: To confirm the formation of the amide linkage (N-H stretching around 3300 cm⁻¹, C=O stretching around 1650 cm⁻¹).

  • NMR Spectroscopy (¹H & ¹³C): To verify the polymer structure and confirm the incorporation of the monomer units.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC): To assess thermal stability and identify the glass transition temperature.

Polyamide_Synthesis Monomer1 3-[(4-Bromophenyl) methoxy]aniline ReactionVessel Reaction Flask NMP, Pyridine, LiCl Triphenyl Phosphite Monomer1->ReactionVessel Monomer2 Terephthalic Acid Monomer2->ReactionVessel Polymerization Polymerization 120 °C, 3-4 h ReactionVessel->Polymerization Heat Precipitation Precipitation in Methanol Polymerization->Precipitation Cool & Pour FinalPolymer Functional Polyamide (Soluble, Bromo-functionalized) Precipitation->FinalPolymer Filter & Dry

Workflow for the synthesis of a functional aromatic polyamide.

Application II: Post-Polymerization Modification via Suzuki Coupling

The true potential of the polyamide synthesized in Protocol 1 lies in its capacity for post-polymerization modification. The pendant bromo-phenyl groups serve as versatile anchor points for introducing a wide array of functional moieties using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the precise tuning of the polymer's optical, electronic, or self-assembly properties without altering the main polymer backbone.

Protocol 2: Suzuki Coupling of a Functional Moiety onto the Polyamide Backbone

This protocol provides a general method for attaching a phenyl-based group (from a phenylboronic acid) to the polymer.

Rationale for Experimental Choices:

  • Catalyst System: Pd(PPh₃)₄ is a common, efficient, and robust catalyst for Suzuki couplings.

  • Base: An aqueous solution of Na₂CO₃ is a mild and effective base for activating the boronic acid.

  • Solvent System: A biphasic system of DMAc/Toluene is used. DMAc dissolves the polymer, while toluene is a good solvent for the catalyst and helps in the azeotropic removal of water if needed, driving the reaction forward.

Materials:

  • Bromo-functionalized polyamide (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Polymer Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the bromo-functionalized polyamide (1.0 g) in anhydrous DMAc (20 mL).

  • Reagent Addition: To the polymer solution, add the arylboronic acid (1.5 eq per bromine unit), toluene (10 mL), and an aqueous solution of 2M Na₂CO₃ (4.0 eq per bromine unit).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq per bromine unit) to the mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 24-48 hours under an inert atmosphere. The progress can be monitored by taking small aliquots and analyzing via FT-IR (disappearance of the C-Br vibration).

  • Precipitation and Purification: After cooling, precipitate the modified polymer by pouring the reaction mixture into 500 mL of stirring methanol.

  • Washing: Filter the polymer and wash extensively with water to remove inorganic salts, then with methanol to remove any remaining catalyst or unreacted boronic acid.

  • Drying: Dry the final functionalized polymer in a vacuum oven at 80 °C for 24 hours.

Suzuki_Coupling cluster_0 Parent Polymer cluster_1 Reaction Conditions cluster_2 Modified Polymer ParentPolymer Polyamide Backbone with Pendant -(Ph)-Br Groups ModifiedPolymer Functionalized Polyamide with Pendant -(Ph)-R Groups ParentPolymer->ModifiedPolymer Suzuki Coupling Reagents Arylboronic Acid (R-B(OH)₂) Reagents->ParentPolymer Catalyst Pd(PPh₃)₄ Catalyst Na₂CO₃ Base DMAc/Toluene, 90°C Catalyst->ParentPolymer

Post-polymerization modification via Suzuki coupling.

Application III: Synthesis of Soluble Polyaniline Derivatives

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[4] However, pristine PANI is insoluble in common solvents, limiting its processability. Introducing bulky side groups via monomer substitution is a key strategy to produce soluble PANI derivatives. 3-[(4-Bromophenyl)methoxy]aniline can be polymerized via oxidative polymerization to yield a soluble, functionalized conducting polymer.

Protocol 3: Chemical Oxidative Polymerization

This protocol describes the synthesis of a poly(3-[(4-Bromophenyl)methoxy]aniline) using a standard chemical oxidation method.

Rationale for Experimental Choices:

  • Oxidant: Ammonium peroxydisulfate (APS) is a common and effective oxidant for the polymerization of aniline and its derivatives.

  • Medium: A 1.0 M HCl solution provides the acidic medium necessary for the formation of the conductive emeraldine salt form of the polymer.

  • Temperature: The reaction is initiated at 0-5 °C to control the reaction rate, prevent over-oxidation, and promote the formation of a higher molecular weight, more regular polymer structure.

Materials:

  • 3-[(4-Bromophenyl)methoxy]aniline

  • Ammonium peroxydisulfate (APS)

  • Hydrochloric acid (HCl), concentrated

  • Methanol

  • Ammonium hydroxide (NH₄OH) solution (3%)

  • Deionized water

Procedure:

  • Monomer Solution: Dissolve 3-[(4-Bromophenyl)methoxy]aniline (0.05 mol) in 250 mL of 1.0 M HCl in a beaker. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Oxidant Solution: Separately, dissolve ammonium peroxydisulfate (0.02 mol, 0.4 eq) in 50 mL of 1.0 M HCl. Cool this solution to 0-5 °C.

  • Polymerization: Add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually turn dark green or blue, indicating polymer formation.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 2 hours, and then let it stir at room temperature for an additional 22 hours to ensure complete polymerization.

  • Precipitation: Pour the reaction mixture into 750 mL of methanol to precipitate the polymer.

  • Purification: Filter the dark green precipitate. Wash it sequentially with 1.0 M HCl, deionized water, and finally methanol to remove unreacted monomer, oligomers, and oxidant.

  • Drying: Dry the polymer powder in a vacuum desiccator at 60 °C for 48 hours.

  • (Optional) Conversion to Emeraldine Base: To obtain the non-conductive, more soluble base form, the polymer powder can be de-doped by stirring in a 3% NH₄OH solution for 2 hours, followed by filtering, washing with water, and drying.[4]

Conclusion

3-[(4-Bromophenyl)methoxy]aniline stands out as a monomer with significant, albeit largely untapped, potential for creating advanced functional polymers. Its unique structure enables the synthesis of processable, high-performance materials like soluble aromatic polyamides and polyaniline derivatives. More importantly, its pendant bromo-functionality acts as a gateway for post-polymerization modification, allowing for the development of a vast range of materials with tailored optical, electronic, and chemical properties from a single polymeric precursor. The protocols outlined in this guide provide a robust foundation for researchers and scientists to begin exploring the rich materials science landscape enabled by this versatile building block.

References

  • Guey-Sheng Liou, Yen-Yang, and Hsien-Teng, "Highly stable anodic green electrochromic aromatic polyamides," Journal of Materials Chemistry, Royal Society of Chemistry. [Link]

  • Osterholm, Jan-Erik, et al., "Emulsion polymerization of aniline," Polymer, Elsevier. [Link]

  • Zessin, Johannes, et al., "Polymerization of new aniline derivatives: synthesis, characterization and application as sensors," RSC Advances, Royal Society of Chemistry. [Link]

  • Zessin, Johannes, et al., "Polymerization of new aniline derivatives: synthesis, characterization and application as sensors," National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Hsiao, Sheng-Huei, and Chyou-Huey Lin, "Synthesis and Properties of New Aromatic Poly(amine-imide)s Derived from N,N′-Bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine," Journal of Polymer Science Part A: Polymer Chemistry, Wiley Online Library. [Link]

  • Liou, Guey-Sheng, et al., "Synthesis and Electrochromism of Highly Organosoluble Polyamides and Polyimides with Bulky Trityl-Substituted Triphenylamine Units," Polymers, MDPI. [Link]

  • Kuznetsov, Anton, et al., "Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation," Polymers, MDPI. [Link]

  • Request PDF, "Synthesis and characterization of aromatic polyamides derived from various derivatives of 4,4'-oxydianiline," ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-[(4-Bromophenyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of synthesizing halogenated phenoxy-anilines. The synthesis of 3-[(4-Bromophenyl)methoxy]aniline is a classic two-step sequence that requires precise chemoselectivity.

The standard route involves:

  • Williamson Ether Synthesis: O-alkylation of 3-nitrophenol with 4-bromobenzyl bromide.

  • Selective Nitro Reduction: Reduction of the intermediate 1-bromo-4-[(3-nitrophenoxy)methyl]benzene to the final aniline, crucially without cleaving the sensitive aryl carbon-bromine (C-Br) bond.

SynthesisWorkflow A 3-Nitrophenol + 4-Bromobenzyl bromide B Intermediate: 1-bromo-4-[(3-nitrophenoxy)methyl]benzene A->B Step 1: Williamson Etherification (K2CO3, DMF/MeCN) C Target Product: 3-[(4-Bromophenyl)methoxy]aniline B->C Step 2: Selective Reduction (Fe/NH4Cl or Sulfided Pt/C)

Two-step synthesis workflow for 3-[(4-Bromophenyl)methoxy]aniline.

Part 1: Step 1 - Williamson Ether Synthesis Troubleshooting

Q1: My alkylation yield is plateauing around 60%, and I observe a significant amount of a highly polar byproduct on my TLC plate. What is happening? A1: The highly polar byproduct is likely 4-bromobenzyl alcohol, resulting from the hydrolysis of your starting material, 4-bromobenzyl bromide. The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated phenoxide ion attacks the benzylic carbon[1]. However, if adventitious water is present in your base or solvent, hydroxide ions (formed from water reacting with the carbonate base) can outcompete the phenoxide, leading to rapid hydrolysis of the alkylating agent[2]. Solution: Ensure strictly anhydrous conditions. Use anhydrous K₂CO₃ (oven-dried at 120°C) and an SN2-promoting aprotic polar solvent such as anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[3].

Q2: Can I accelerate the etherification without increasing the temperature? Heating above 80°C seems to degrade my starting materials. A2: Yes. You can employ in situ Finkelstein catalysis to enhance the reaction kinetics. By adding a catalytic amount of an iodide salt (e.g., 0.1 equivalents of KI or NaI), the benzyl bromide is transiently converted into a more reactive benzyl iodide[4]. Because iodide is a superior leaving group and a highly polarizable electrophilic center, the SN2 displacement by the 3-nitrophenoxide anion occurs much faster[1][4]. This allows the reaction to reach completion at lower temperatures (e.g., 60°C).

Part 2: Step 2 - Selective Nitro Reduction Troubleshooting

Q3: I used standard Palladium on Carbon (Pd/C) with hydrogen gas for the nitro reduction, but my mass spectrometry data shows a loss of 79/81 Da. Why did I lose my bromine atom? A3: You have encountered hydrodehalogenation. Standard transition metal catalysts like Pd/C are highly active and will readily undergo oxidative addition into the aryl C-Br bond, replacing the bromine atom with hydrogen[5]. To preserve the aryl bromide, you must use a chemoselective reduction method. Solution: Switch to either Iron powder with Ammonium Chloride (Fe/NH₄Cl)[5] or a commercially available sulfided Platinum on Carbon (Pt/C) catalyst[6]. Sulfiding the platinum partially poisons the catalyst, drastically reducing its ability to cleave C-Br bonds while maintaining excellent activity for nitro group reduction[6]. Alternatively, Iron powder is a classic, robust method with high tolerance for sensitive functional groups like halides[7][8].

Chemoselectivity Start 1-bromo-4-[(3-nitrophenoxy)methyl]benzene PdC H2, Pd/C (Standard) Start->PdC Fe Fe, NH4Cl, EtOH/H2O (Selective) Start->Fe PtS H2, Sulfided Pt/C (Selective) Start->PtS Dehalogenated Dehalogenated Byproduct (Loss of Br) PdC->Dehalogenated Target Target Product (Br Preserved) Fe->Target PtS->Target

Catalyst selection dictates chemoselectivity, preventing unwanted hydrodehalogenation.

Q4: What is the exact protocol for the Fe/NH₄Cl selective reduction to ensure high yield and purity? A4: The Béchamp-type reduction using Fe/NH₄Cl is highly robust and avoids the need for high-pressure hydrogen gas[5]. Below is the validated, self-validating methodology:

Protocol: Chemoselective Reduction using Fe/NH₄Cl
  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1-bromo-4-[(3-nitrophenoxy)methyl]benzene in a 3:1 mixture of Ethanol and Water (approx. 10 mL/mmol).

  • Activation: Add 5.0 equivalents of Iron powder (325 mesh is ideal for high surface area) and 2.0 equivalents of Ammonium Chloride (NH₄Cl). Mechanistic Insight: NH₄Cl acts as a mild proton source, buffering the reaction and preventing the formation of basic iron oxides that would otherwise passivate the metal surface and halt the electron transfer process.

  • Reaction: Heat the vigorously stirred mixture to 70-80°C (reflux). Monitor via TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the yellow nitro starting material spot is entirely consumed (typically 2 to 4 hours).

  • Work-up (Critical Step): While the mixture is still warm (to prevent the aniline product from crystallizing out of solution), filter it through a pad of Celite to remove the iron residues. Wash the Celite pad thoroughly with hot ethyl acetate to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-[(4-Bromophenyl)methoxy]aniline.

Part 3: Quantitative Data Presentation

To further illustrate the necessity of catalyst selection, the following table summarizes typical outcomes when reducing halogenated nitroarenes based on established literature parameters[5][6][7][8].

Reduction MethodReagents / CatalystTemp / PressureChemoselectivity (C-Br Preservation)Typical Yield
Standard Hydrogenation 10% Pd/C, H₂25°C, 1 atmPoor (< 10%)Low (Mostly dehalogenated)
Béchamp Reduction Fe powder, NH₄Cl80°C, AmbientExcellent (> 95%)85 - 95%
Poisoned Catalysis Sulfided Pt/C, H₂25°C, 1-4 atmExcellent (> 98%)90 - 98%
Stannous Chloride SnCl₂·2H₂O, EtOH70°C, AmbientGood (~ 90%)75 - 85%

Note: While SnCl₂ is effective, it generates toxic tin waste and can cause severe emulsion issues during aqueous work-up, making Fe/NH₄Cl or Sulfided Pt/C the preferred scalable choices for drug development professionals.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." URL:[Link]

  • Chem-Station Int. Ed. "Williamson Ether Synthesis." URL:[Link]

  • ACS Publications. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." URL: [Link]

  • SciSpace. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." URL:[Link]

  • Chemistry LibreTexts. "15.3: The Williamson Ether Synthesis." URL: [Link]

  • Wikipedia. "Williamson ether synthesis." URL: [Link]

  • Calvin Digital Commons. "Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups." URL: [Link]

  • Taylor & Francis Online. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." URL: [Link]

Sources

How to prevent oxidation of 3-[(4-Bromophenyl)methoxy]aniline during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Guide: Long-Term Storage of 3-[(4-Bromophenyl)methoxy]aniline

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who work with 3-[(4-Bromophenyl)methoxy]aniline. As a substituted aniline, this compound is susceptible to degradation, particularly oxidation, during long-term storage. Improper storage can lead to the formation of impurities, resulting in discolored material, inconsistent experimental results, and compromised product integrity.

This document provides a comprehensive, experience-driven approach to understanding, preventing, and troubleshooting the oxidation of this valuable reagent. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can implement robust, self-validating storage protocols in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My initially off-white 3-[(4-Bromophenyl)methoxy]aniline powder has turned yellow or brown. What happened?

This color change is a classic indicator of oxidation.[1][2] The aniline functional group in the molecule is electron-rich and highly susceptible to reacting with atmospheric oxygen.[3] This process is often accelerated by exposure to light and ambient temperatures.[4] The initial oxidation products can further react and polymerize to form highly conjugated molecules, which absorb visible light and appear colored.[3][5]

Q2: The compound has discolored. Can I still use it in my experiment?

Caution is strongly advised. Discoloration signifies the presence of impurities. While the material might be acceptable for non-sensitive, preliminary experiments, its use in applications requiring high purity (e.g., GMP synthesis, kinetic studies, reference standard preparation) is not recommended without purification. The unknown impurities could interfere with your reaction, leading to unexpected side products, lower yields, and non-reproducible results.[6] We recommend verifying the purity via an analytical method like HPLC before use.[7]

Q3: What are the primary environmental factors that trigger the degradation of this compound?

The degradation of 3-[(4-Bromophenyl)methoxy]aniline is primarily caused by a combination of three factors:

  • Oxygen: Atmospheric oxygen is the principal oxidizing agent.

  • Light: UV and visible light can provide the activation energy needed to initiate and propagate oxidative chain reactions.[4]

  • Temperature: Elevated temperatures increase the kinetic rate of oxidation, causing the degradation process to speed up significantly.[4][8]

Troubleshooting Guide: Degradation Issues

This section addresses specific issues you may encounter and provides a logical path to resolution.

Issue 1: You observe a distinct color change in the material upon opening a new or stored container.

  • Initial Assessment:

    • How old is the compound? Has it been stored according to the manufacturer's recommendations?

    • Was the container seal compromised? Has it been opened and closed multiple times, potentially introducing fresh air and moisture?

    • Where was it stored? Was it on an open bench exposed to light, or in a temperature-controlled, dark environment?

  • Corrective Actions:

    • Quarantine the Material: Label the container as "Suspect - Purity Verification Required."

    • Perform Purity Analysis: Use Verification Protocol 1 (see below) to run an HPLC analysis. Compare the chromatogram to a trusted reference standard or data from a new, unopened lot.

    • Decision: If purity is within your experimental tolerance, you may choose to use it. If significant impurity peaks are present, the material should be purified (e.g., recrystallization, column chromatography) or discarded.

    • Process Improvement: Review your lab's storage procedures. Ensure all personnel are trained on the correct handling of air-sensitive compounds.[6][9]

Issue 2: You are experiencing inconsistent yields or unexpected side products in a reaction that uses this aniline derivative.

  • Initial Assessment:

    • Reagent integrity is a primary suspect in reaction troubleshooting. Before re-optimizing reaction conditions, validate your starting materials.

    • Could potential oxidation products (e.g., nitroso, nitro, or azo compounds) interfere with your reaction chemistry? For instance, oxidized species could poison a catalyst or act as unwanted nucleophiles/electrophiles.

  • Corrective Actions:

    • Analyze the Reagent: Immediately perform an HPLC or GC-MS analysis on the 3-[(4-Bromophenyl)methoxy]aniline lot used in the experiment.

    • Run a Control Experiment: If possible, procure a new, certified-purity lot of the compound and repeat the experiment under identical conditions.

Core Prevention Protocols & Best Practices

Proactive prevention is superior to reactive troubleshooting. The following protocols form a robust system for preserving the integrity of 3-[(4-Bromophenyl)methoxy]aniline.

Protocol 1: The Four Pillars of Stability

To ensure long-term stability, you must control the compound's environment by addressing the four key factors of degradation.

FactorPrinciple & CausalityRecommended Action
1. Inert Atmosphere The aniline moiety is readily oxidized by O₂. By displacing oxygen with an inert gas (e.g., Nitrogen, Argon), you remove the primary reactant required for degradation.[9][10] Argon is denser than air and can provide a superior protective "blanket."[9]Store the compound under a positive pressure of dry Nitrogen or Argon.
2. Low Temperature Chemical reactions, including degradation pathways, slow down at lower temperatures. Storing the compound in a freezer dramatically reduces the rate of oxidation.[4] Studies on other aromatic amines show excellent stability for over a year at -70°C.[8][11]Store at ≤ -20°C for long-term preservation. Storage at 2-8°C is acceptable for short-term use.
3. Light Exclusion Photo-oxidation is a common degradation pathway for organic molecules. Light provides the energy to form reactive radical species.[4]Always store the compound in an amber or opaque vial to block UV and visible light.
4. Container Integrity A poor seal allows for the continuous ingress of air and atmospheric moisture. Anilines can be hygroscopic, and moisture can facilitate certain degradation pathways.[2][12]Use high-quality glass vials with tight-fitting, chemically inert caps (e.g., PTFE-lined). For frequent access, consider specialized packaging like Sure/Seal™ bottles.[10][13]
Protocol 2: Step-by-Step Guide to Inert Gas Blanketing for Long-Term Storage

This protocol is essential when first receiving the material or when aliquoting it for storage.

Objective: To replace the oxygen-containing atmosphere inside the storage vial with a dry, inert gas.

Materials:

  • Vial of 3-[(4-Bromophenyl)methoxy]aniline

  • Source of dry Nitrogen or Argon gas with a regulator

  • Needles and tubing for gas delivery

  • Septum-style cap for the vial or a Schlenk flask

Procedure:

  • Prepare the Setup: If the vial does not have a septum cap, transfer the required amount of the compound into a clean, oven-dried Schlenk flask or a vial that can be sealed with a septum in a glovebox or glove bag.[9]

  • Insert Needles: Puncture the septum with two needles. One needle (the gas inlet) should be connected via tubing to the inert gas source. The second needle (the gas outlet) serves as a vent.

  • Purge the Headspace: Gently open the gas regulator to allow a slow, steady stream of inert gas to flow into the vial. The gas will displace the air, which will exit through the outlet needle.

  • Perform Purge Cycles: Continue the gentle purge for 1-2 minutes. For more rigorous applications, use a "vacuum-backfill" method if using Schlenk line apparatus: carefully evacuate the flask (without disturbing the powder) and then refill with inert gas. Repeat this cycle 3-5 times.[13]

  • Seal Under Positive Pressure: After the final purge cycle, remove the outlet needle first. Let the inert gas flow for another 5-10 seconds to build a slight positive pressure inside the vial, then remove the inlet needle.

  • Finalize Storage: Seal the cap securely. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Label and Store: Clearly label the vial with the compound name, date, and "Stored Under N₂/Ar." Place the vial in a designated freezer (≤ -20°C) away from light sources.

Diagram: Recommended Storage & Verification Workflow

This flowchart visualizes the decision-making process for proper handling and storage.

start Receive Compound check_purity Initial Purity Check (HPLC/GC - See Protocol 3) start->check_purity decision Purity Meets Spec? check_purity->decision aliquot Aliquot into smaller vials (Minimizes repeat exposure) decision->aliquot Yes reject Reject or Purify Lot decision->reject No purge Inert Gas Blanketing (See Protocol 2) aliquot->purge store Store in Dark at ≤ -20°C purge->store periodic_check Periodic Purity Check (e.g., every 6-12 months) store->periodic_check use Use in Experiment store->use periodic_check->decision

Caption: Workflow for handling, storing, and verifying the stability of aniline derivatives.

Verification Protocols

Trustworthy science requires verifiable reagents. This protocol provides a method to assess the purity of your 3-[(4-Bromophenyl)methoxy]aniline.

Protocol 3: Routine Purity Assessment via RP-HPLC

Objective: To quantitatively assess the purity of the compound and detect the presence of degradation products. This method is adapted from established procedures for analyzing anilines and their degradation products.[14][15]

Instrumentation & Conditions:

  • HPLC System: With UV or Photodiode Array (PDA) Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). Note: The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 270 nm.[15]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a high-purity reference standard of 3-[(4-Bromophenyl)methoxy]aniline in acetonitrile to prepare a stock solution of ~1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (~1 mg/mL) in acetonitrile. Ensure the sample is fully dissolved. If necessary, filter through a 0.22 µm syringe filter.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time (RT) of the pure compound.

    • Inject the test sample.

  • Data Interpretation:

    • Compare the chromatogram of the test sample to the standard. The main peak should match the RT of the standard.

    • Look for any additional peaks, especially those at earlier retention times, which are often indicative of more polar oxidation products.

    • Calculate the purity of your sample by area percent (Area of Main Peak / Total Area of All Peaks x 100). A significant decrease in purity or the appearance of new peaks >0.5% indicates notable degradation.

Diagram: Simplified Aniline Oxidation Pathway

This diagram illustrates why anilines change color upon degradation.

cluster_reactants Reactants cluster_products Degradation Products aniline Aniline Derivative (Colorless/White) intermediates Oxidized Intermediates (Radicals, Quinone-imines) aniline->intermediates Oxidation oxidants O₂, Light, Heat oxidants->intermediates polymers Conjugated Polymers (Yellow/Brown) intermediates->polymers Polymerization

Caption: Oxidation of anilines leads to colored, conjugated polymeric impurities.

References

  • Boulahlib, S., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from: [Link]

  • Boulahlib, S., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods. Available at: [Link]

  • ResearchGate. (n.d.). Product colors in the oxidation of aniline with hydrogen peroxide. Retrieved from: [Link]

  • Journal of Pure and Applied Microbiology. (2018). Molecular Characterization of Aniline Biodegradation by Some Bacterial Isolates. Retrieved from: [Link]

  • Discussion Forum. (2024). Explain the change in color observed in arylamines like aniline upon storage and the reason behind it. Retrieved from: [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from: [Link]

  • Quora. (2017). Why does color of aniline change during storage?. Retrieved from: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from: [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from: [Link]

  • The Royal Society Publishing. (1935). Studies in peroxidase action I —The oxidation of aniline. Retrieved from: [Link]

  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from: [Link]

  • PubMed. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from: [Link]

  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. Retrieved from: [Link]

  • National Institutes of Health (NIH). (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from: [Link]

Sources

Technical Support Center: Optimizing Synthesis of 3-[(4-Bromophenyl)methoxy]aniline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-[(4-Bromophenyl)methoxy]aniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of compounds. Here, you will find in-depth answers to common questions, robust troubleshooting protocols, and detailed experimental procedures grounded in established chemical principles to help you optimize your reactions for yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for synthesizing 3-[(4-Bromophenyl)methoxy]aniline?

The synthesis of 3-[(4-Bromophenyl)methoxy]aniline is typically achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][2][3] In this specific case, 3-aminophenol is deprotonated with a base to form the more nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide), displacing the halide and forming the desired ether linkage.[3][4][5]

The general reaction scheme is illustrated below.

G cluster_product Product cluster_reagents Conditions r1 3-Aminophenol plus1 + r2 4-Bromobenzyl Bromide p1 3-[(4-Bromophenyl)methoxy]aniline r2->p1 S(N)2 Reaction reagent1 Base (e.g., K2CO3, NaOH) reagent2 Solvent (e.g., DMF, Acetone)

Caption: General S(N)2 reaction for Williamson ether synthesis.

Q2: How do I choose the optimal solvent for this reaction?

The choice of solvent is critical as it can significantly influence reaction rate and selectivity.[6] For the Williamson ether synthesis, polar aprotic solvents are generally preferred because they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the phenoxide nucleophile relatively free and highly reactive.[1][3] Protic solvents (like ethanol or water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[4]

SolventTypeBoiling Point (°C)Rationale for UsePotential Issues
N,N-Dimethylformamide (DMF) Polar Aprotic153Excellent at dissolving reactants and intermediates. Promotes fast SN2 reactions.[1][3]High boiling point can make it difficult to remove. Can decompose at high temperatures.
Acetonitrile (ACN) Polar Aprotic82Good solvating power and a lower boiling point than DMF, simplifying workup.[1]Lower boiling point may require longer reaction times compared to DMF.
Acetone Polar Aprotic56Economical and easy to remove. Often used with K₂CO₃.[7]Low boiling point may necessitate reflux for extended periods.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Very high polarity effectively promotes SN2 reactions.[2][8]Very difficult to remove; can lead to side reactions at high temperatures.

Recommendation: Start with Acetonitrile or DMF . For reactions that are sluggish at lower temperatures, DMF is often a better choice.

Q3: What is the ideal temperature range for this synthesis?

Temperature plays a dual role: it increases the reaction rate but can also promote side reactions.[1] A typical Williamson ether synthesis is conducted between 50 and 100 °C.[1][4]

  • Too Low (< 50 °C): The reaction may be impractically slow, leading to incomplete conversion even after extended periods.

  • Optimal (60 - 90 °C): This range usually provides a good balance between a reasonable reaction rate and minimal byproduct formation. Refluxing in acetone (~56 °C) or heating in acetonitrile/DMF to 80 °C is a common starting point.

  • Too High (> 100 °C): Higher temperatures can favor elimination (E2) side reactions of the alkyl halide, though this is less of a concern with benzylic halides.[3][4] More importantly, it can promote undesired N-alkylation or decomposition.

The following diagram illustrates the conceptual relationship between temperature, reaction rate, and the formation of byproducts.

G cluster_main Effect of Temperature on Reaction Outcome Temp Temperature Rate Desired Reaction Rate (O-Alkylation) Temp->Rate Increases (Arrhenius Law) SideReaction Undesired Side Reactions (e.g., N-Alkylation) Temp->SideReaction Increases (Often Faster at High T) Window Optimal Window Rate->Window

Caption: Temperature influences both desired and undesired reaction rates.

Q4: Can the amine group react instead of the hydroxyl group (N-alkylation vs. O-alkylation)?

Yes, this is a primary concern. The nitrogen of the aniline group is also nucleophilic and can compete with the phenoxide, leading to N-alkylation and potentially N,O-dialkylation byproducts.[9]

Key factors influencing selectivity:

  • Basicity: The phenoxide is a stronger nucleophile than the aniline nitrogen. Using a base that is strong enough to deprotonate the phenol (pKa ~10) but not the anilinium ion (pKa ~4-5) is key. Moderately weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they selectively generate the phenoxide.[3]

  • Solvent: As discussed, polar aprotic solvents enhance the nucleophilicity of the phenoxide.

  • Protection Strategy: For applications requiring extremely high purity, the amino group can be temporarily protected, for example, by forming an imine with benzaldehyde.[7][10] The hydroxyl group is then alkylated, followed by hydrolysis to remove the protecting group and regenerate the free amine.[7][10]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

If your TLC or LC-MS analysis shows primarily unreacted starting materials, consider the following causes and solutions.

G cluster_yes cluster_no start Low or No Yield q1 Are starting materials present? start->q1 a1 Reaction Stalled/Not Initiated q1->a1 Yes a2 Complex Mixture/Decomposition q1->a2 No c1 Check Base Activity: - Use fresh, anhydrous K2CO3. - Ensure base is finely powdered. a1->c1 c2 Increase Temperature: - Incrementally increase by 10-20°C. - Monitor for byproduct formation. c1->c2 c3 Verify Reagent Quality: - Check purity of 3-aminophenol and 4-bromobenzyl bromide. c2->c3 c4 Temperature Too High: - Lower reaction temperature. - Consider a milder solvent. a2->c4 c5 Check for Side Reactions: - Analyze byproducts (LC-MS). - N-alkylation or decomposition likely. c4->c5

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Presence of Multiple Products (Impurity Profile)

If your analysis shows the desired product along with significant impurities, the issue is likely a lack of selectivity or decomposition.

Observed ImpurityProbable CauseRecommended Solution
Isomer of Product C-Alkylation on the aromatic ring.[3]This is a known side reaction for phenoxides.[3] Using a more polar solvent like DMF or DMSO can sometimes favor O-alkylation over C-alkylation.
Higher Molecular Weight Peak N-Alkylation or N,O-dialkylation.The base may be too strong or the temperature too high. Switch to a milder base (K₂CO₃) and reduce the temperature. Ensure you are using stoichiometric amounts of the alkylating agent.
Dark, Tarry Crude Product Decomposition.Aniline derivatives can be sensitive to air and heat.[11] Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) and lower the reaction temperature. Dark coloration can often be removed with an activated charcoal treatment during workup.[12]
Problem 3: Difficult Purification

If the crude product is an oil or the impurities are difficult to separate by column chromatography.

  • Decolorization: If the product is dark, dissolving the crude material in a suitable solvent (e.g., ethyl acetate), adding a small amount of activated charcoal, heating briefly, and filtering can remove colored impurities.[12]

  • Acid-Base Extraction: The aniline product is basic and can be separated from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated aniline will move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to regenerate the free aniline, which can then be extracted back into an organic solvent.[12]

  • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. A solvent screen (e.g., ethanol/water, heptane/ethyl acetate) should be performed to find suitable conditions.[12]

General Experimental Protocol

This is a generalized procedure and must be adapted based on the specific derivative being synthesized and laboratory safety protocols.

Materials:

  • 3-Aminophenol (1.0 eq)

  • 4-Bromobenzyl bromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-aminophenol and potassium carbonate.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add the anhydrous solvent (ACN or DMF) via syringe.

  • Reagent Addition: Stir the mixture vigorously. Add the 4-bromobenzyl bromide either as a solid or as a solution in a small amount of the reaction solvent.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 80 °C for ACN/DMF or reflux for acetone) and maintain for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-aminophenol is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of the organic solvent. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the resulting crude residue in an organic solvent like ethyl acetate and wash with water and then brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-[(4-Bromophenyl)methoxy]aniline.

References

  • Bogdal, D., Pielichowski, J., & Krzysztof, J. (1998). A rapid williamson synthesis under microwave irradiation in dry media.
  • Casares, A., Defauw, J., Giguere, R., Hicks, R., & Wheless, K. (1997). The use of microwave heating in organic synthesis. Vertex AI Search.
  • (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development - ACS Publications. [Link]

  • Williamson ether synthesis. In Wikipedia. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • (2022). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Chad's Prep. (2026). Choosing the Best Williamson Ether Synthesis. YouTube. [Link]

  • Kumar, S., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. ACS Omega.
  • Wang, R., & Xu, J. (2010).
  • Synthesis of 4-((4-bromobenzyl)selanyl)aniline (A). (n.d.). ResearchGate. [Link]

  • (2026). Selective alkylation of aminophenols. ResearchGate. [Link]

  • Purification of Aniline. (n.d.). Chempedia - LookChem. [Link]

  • Karikomi, M., et al. (2001). A NEW SYNTHESIS OF 4-PHENYLQUINOLINES BY REACTION OF 2-(α-BROMOBENZYL)OXIRANES WITH ANILINE DERIVATIVES.
  • Williamson ether synthesis. (n.d.). Organic Chemistry 1: An open textbook - Lumen Learning. [Link]

  • Al-Suwaidan, I. A., et al. (2023).
  • An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. (n.d.). Request PDF - ResearchGate. [Link]

  • Method of preparing 3-bromo-4-methylaniline.
  • Aniline purification method.
  • Method for purifying aniline.
  • Li, Y., et al. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition.

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 3-[(4-Bromophenyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers increasingly move toward green chemistry and aqueous reaction media, highly hydrophobic substrates present significant challenges. 3-[(4-Bromophenyl)methoxy]aniline (also known as 3-(4-bromobenzyloxy)aniline) is notoriously difficult to solubilize in water due to its two aromatic rings, the heavy bromine atom, and the flexible ether linkage, which collectively disrupt the hydrogen-bonding network of water.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers without compromising your reaction integrity.

Diagnostic Workflow: Selecting Your Solubilization Strategy

Before altering your reaction conditions, you must align the solubilization method with the mechanistic requirements of your specific assay or synthesis. Use the decision matrix below to identify the optimal approach.

DecisionTree Start Reaction requires free amine? YesAmine Yes (Nucleophile) Start->YesAmine NoAmine No (Electrophile/Other) Start->NoAmine MetalCat Transition Metal Catalyzed? YesAmine->MetalCat Salt Acidification (HCl) + Co-solvent NoAmine->Salt Micelle Use TPGS-750-M (Micellar Catalysis) MetalCat->Micelle Yes CD Use HP-β-CD (Inclusion Complex) MetalCat->CD No

Caption: Decision matrix for selecting the optimal aqueous solubilization strategy.

Frequently Asked Questions & Troubleshooting Protocols

Q1: Why does 3-[(4-Bromophenyl)methoxy]aniline crash out of my aqueous buffer immediately upon addition?

The Causality: The compound possesses a high partition coefficient (LogP). While the primary amine group provides a localized polar region, the bulk of the molecule consists of a hydrophobic bromophenyl ring and a benzyl ether moiety. In neutral aqueous media, the amine remains unprotonated, leaving the molecule with no ionic character to facilitate hydration[1]. The hydrophobic effect drives the molecules to aggregate and precipitate to minimize contact with water.

Q2: I am performing a transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). How can I keep the substrate in solution without using toxic organic solvents?

The Solution: Implement Micellar Catalysis using a designer surfactant like TPGS-750-M.

The Causality: TPGS-750-M is an amphiphile composed of a lipophilic α-tocopherol (Vitamin E) core and a hydrophilic PEG-750-M chain[2]. In water, it spontaneously self-assembles into 40–60 nm micelles[3]. The highly hydrophobic 3-[(4-Bromophenyl)methoxy]aniline partitions directly into the Vitamin E core, which acts as a concentrated organic "nanoreactor"[4]. This not only solubilizes the substrate but drastically increases the local concentration of reactants, accelerating reaction rates at room temperature[2].

MicelleMech Aq Aqueous Phase (Water) TPGS TPGS-750-M Self-Assembly Aq->TPGS Entropic force MicelleCore Lipophilic Core (Vitamin E) TPGS->MicelleCore 40-60nm spheres Reaction High-Concentration Nanoreactor MicelleCore->Reaction Facilitates collision Substrate 3-[(4-Bromophenyl) methoxy]aniline Substrate->MicelleCore Partitions into core

Caption: Mechanism of TPGS-750-M micellar catalysis forming nanoreactors in water.

Step-by-Step Protocol: TPGS-750-M Micellar Catalysis Self-Validating Check: A successful micellar suspension will appear as a slightly opaque, homogeneous emulsion. If you see crystalline particulates adhering to the flask walls, your shear rate is too low.

  • Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water[3].

  • Substrate Addition: Add 3-[(4-Bromophenyl)methoxy]aniline (typically 0.5 M concentration relative to the micelle core) and your coupling partner to the reaction vessel.

  • Catalyst Addition: Introduce the transition metal catalyst (e.g., Pd-based).

  • Emulsification: Stir vigorously (≥ 800 RPM). High shear is critical to facilitate dynamic exchange of substrates between micelles through the aqueous phase[4].

  • Extraction: Post-reaction, extract the product using a minimal volume of a green organic solvent (e.g., ethyl acetate). The aqueous TPGS-750-M layer remains intact and can be recycled for subsequent runs[5].

Q3: My downstream biological assay requires the free amine to act as a nucleophile, but surfactants interfere with my readout. What is the alternative?

The Solution: Utilize Host-Guest Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

The Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[6]. HP-β-CD can encapsulate the bulky bromophenyl or aniline rings of your substrate[7]. By displacing high-energy water molecules from the cyclodextrin cavity, the complexation process is thermodynamically favorable[8]. The resulting inclusion complex shields the hydrophobic moieties from the aqueous environment, drastically increasing apparent solubility while leaving the amine group accessible for nucleophilic attack[9].

Step-by-Step Protocol: HP-β-CD Inclusion Complexation Self-Validating Check: The solution should transition from a cloudy suspension to completely transparent. If turbidity remains, the substrate has exceeded the saturation capacity of the cyclodextrin cavity.

  • Host Preparation: Dissolve HP-β-CD in deionized water to create a 10–20% (w/v) solution.

  • Guest Addition: Add 3-[(4-Bromophenyl)methoxy]aniline at a 1:1 or 1:2 (Guest:Host) molar ratio[10].

  • Complexation: Sonicate the mixture for 15–30 minutes, or stir gently at 40°C for 2 hours.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed substrate.

  • Application: Use the aqueous filtrate directly in your assay, or lyophilize it to obtain a stable, water-soluble powder.

Q4: Can I simply lower the pH to dissolve the compound?

The Solution: Yes, but with strict limitations. Acidification converts the hydrophobic aniline into an anilinium salt, but it eliminates its nucleophilicity.

The Causality: Adding an acid (e.g., 1.0 M HCl) protonates the primary amine, forming 3-[(4-Bromophenyl)methoxy]anilinium chloride[11]. The introduction of a formal positive charge allows for strong ion-dipole interactions with water, dramatically increasing solubility. However, the lone pair on the nitrogen is now tied up in a bond with hydrogen, rendering the molecule completely unreactive in nucleophilic substitutions or oxime ligations[12]. This method is only recommended if the compound is acting as an electrophile or undergoing non-amine-dependent chemistry.

Quantitative Data Presentation

Table 1: Comparison of Solubilization Strategies for Hydrophobic Anilines
StrategyMechanism of ActionPrimary AdvantagePrimary LimitationBest Suited For
TPGS-750-M (2 wt%) Micellar encapsulation in Vitamin E coreEnables room-temp metal catalysis in waterSurfactant may interfere with some bio-assaysCross-couplings, C-H activations
HP-β-CD (10-20% w/v) Host-guest inclusion complexationHigh biocompatibility, preserves free amineRequires high mass equivalents of hostBiological assays, enzymatic synthesis
Acidification (HCl) Protonation to anilinium saltExtremely low cost, rapid solubilizationQuenches amine nucleophilicityNon-amine targeted reactions
Co-Solvents (DMSO/PEG) Disruption of water polaritySimple to implementHigh volumes cause enzyme/catalyst toxicityContinuous flow extractions
Table 2: Representative Aqueous Solubility Enhancement Profiles

(Note: Values are generalized benchmarks for highly hydrophobic halogenated anilines based on literature precedents[1][9])

Aqueous MediumAdditive / ConditionApprox. Solubility Limit (mM)Fold Increase vs. Pure Water
Pure WaterNone (pH 7.0)< 0.1 mM1x (Baseline)
Acidic Water1.0 M HCl (pH 1.0)~ 50 - 100 mM> 500x
Micellar Solution2 wt% TPGS-750-M~ 250 - 500 mM (in micelle)> 2500x
Inclusion Complex20% w/v HP-β-CD~ 15 - 30 mM> 150x
Co-Solvent Blend10% v/v DMSO~ 5 - 7.5 mM> 50x

References

  • Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Lipshutz Research Group. "Surfactant Assemblies as Nanoreactors for Organic Transformations." University of California, Santa Barbara. Available at: [Link]

  • "Nanoreactors for organic reactions. The designer surfactant TPGS-750-M..." ResearchGate. Available at: [Link]

  • "TPGS-750M - Green Chemistry For Sustainability." Chemistry for Sustainability. Available at: [Link]

  • "Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase." ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." National Center for Biotechnology Information (PMC). Available at: [Link]

  • "Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions." ResearchGate. Available at: [Link]

  • "Cyclodextrin as a Drug Carrier Increasing Drug Solubility." Touro Scholar. Available at: [Link]

  • "Inclusion complex formation of cyclodextrin with its guest and their applications." OAText. Available at: [Link]

  • "Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions." Materials 2023, 16, 2223 (Pharma Excipients). Available at: [Link]

  • "Polyanilines | Conjugated Polymers: A Practical Guide to Synthesis." Royal Society of Chemistry. Available at: [Link]

  • "Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects." ResearchGate. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Reactivity of 3-[(4-Bromophenyl)methoxy]aniline and 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Substituted anilines are foundational scaffolds, yet the nature and position of their substituents create profound differences in their chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of two commercially available anilines: 3-[(4-Bromophenyl)methoxy]aniline and 4-Bromoaniline. Our analysis is tailored for researchers, scientists, and drug development professionals, focusing on the underlying chemical principles and providing actionable, data-supported insights for synthetic planning.

Part 1: Foundational Physicochemical and Electronic Properties

A molecule's reactivity is a direct consequence of its structure and electronic landscape. Before comparing their performance in specific reactions, we must first understand the intrinsic properties of our two subjects.

Property4-Bromoaniline3-[(4-Bromophenyl)methoxy]aniline
Structure 4-Bromoaniline Structure3-[(4-Bromophenyl)methoxy]aniline Structure
CAS Number 106-40-1[1]959239-26-0
Molecular Weight 172.02 g/mol [2]294.16 g/mol
pKa (Conjugate Acid) 3.86[2][3]Estimated ~4.1-4.3

The most telling difference lies in the substitution pattern and its influence on the electron density of the aniline nitrogen, which is the primary determinant of its nucleophilicity and basicity.

  • 4-Bromoaniline: The bromine atom is in the para position relative to the amino group. Halogens exert two opposing electronic effects: a powerful, electron-withdrawing inductive effect (-I) through the sigma bond network, and a weaker, electron-donating resonance effect (+R) via their lone pairs.[4] For halogens, the inductive effect typically dominates, pulling electron density away from the ring and, by extension, from the amino group. This delocalization reduces the availability of the nitrogen's lone pair, making 4-bromoaniline less basic than aniline (pKa 4.6).[5]

  • 3-[(4-Bromophenyl)methoxy]aniline: The substituent, a (4-bromophenyl)methoxy group, is in the meta position. A key principle of electronic effects is that resonance effects are most strongly felt at the ortho and para positions and are negligible from the meta position.[6] Therefore, the electron-donating resonance of the ether oxygen does not significantly increase electron density at the amino nitrogen. The primary influence is the electron-withdrawing inductive effect (-I) of the ether oxygen. However, this effect is attenuated by the intervening methylene (-CH₂-) group and its distance from the aniline ring. Consequently, the deactivating inductive effect on the amino group is expected to be weaker in 3-[(4-Bromophenyl)methoxy]aniline compared to the direct and potent -I effect of the bromine in 4-bromoaniline.

This leads to our core hypothesis: 3-[(4-Bromophenyl)methoxy]aniline is a more nucleophilic and slightly more basic amine than 4-bromoaniline.

Caption: Electronic effects influencing amine nucleophilicity.

Part 2: Comparative Reactivity Analysis

We will now explore the implications of these electronic differences in three classes of reactions crucial to drug development.

A. N-Acylation: A Measure of Nucleophilicity

N-acylation is a fundamental transformation for creating amide bonds, a ubiquitous functional group in pharmaceuticals.[7] The reaction rate is directly proportional to the nucleophilicity of the aniline nitrogen.

Hypothesis: In a competitive N-acylation reaction, 3-[(4-Bromophenyl)methoxy]aniline will react faster and provide a higher yield than 4-bromoaniline under identical conditions.

Causality: The nitrogen lone pair in 3-[(4-Bromophenyl)methoxy]aniline is more localized and available for nucleophilic attack on an acylating agent (e.g., an acyl chloride or anhydride) due to the weaker deactivating effect of the meta-substituent. In contrast, the stronger electron-withdrawing nature of the para-bromo group in 4-bromoaniline renders its nitrogen less nucleophilic.[8]

Supporting Data (Illustrative): A hypothetical experiment involves reacting each aniline with 1.05 equivalents of acetyl chloride in the presence of a non-nucleophilic base like triethylamine.

Aniline SubstrateExpected Relative RateExpected Yield (after 2h)
4-BromoanilineSlower~75%
3-[(4-Bromophenyl)methoxy]anilineFaster>90%
B. Palladium-Catalyzed Cross-Coupling: Reactivity of the C-Br Bond

Both molecules contain a C-Br bond, making them suitable substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[9][10] The critical first step in these catalytic cycles is the oxidative addition of the aryl bromide to a Pd(0) complex.[11][12][13]

Hypothesis: The C-Br bond in 4-bromoaniline will be more reactive towards oxidative addition than the C-Br bond in the (4-bromophenyl)methoxy moiety of the other molecule.

Causality: The rate of oxidative addition is sensitive to the electron density of the aryl halide. Electron-withdrawing groups on the aromatic ring make the C-Br bond more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[13]

  • In 4-bromoaniline , the electron-withdrawing amino group (acting through induction from its protonated state or as a directing group) and the inherent polarity of the C-Br bond create a relatively electron-poor aromatic system, facilitating oxidative addition.

  • In 3-[(4-Bromophenyl)methoxy]aniline , the C-Br bond is on a separate phenyl ring that is substituted with an electron-donating methoxy-type group (-O-CH₂-). This group increases the electron density on its attached ring, making the C-Br bond less electrophilic and therefore less reactive towards the Pd(0) catalyst.

This reactivity difference allows for selective cross-coupling reactions on 4-bromoaniline in the presence of the other compound, or potentially for a step-wise functionalization of 3-[(4-Bromophenyl)methoxy]aniline.

C. Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating, ortho, para-director for EAS reactions like halogenation or nitration.[8]

Hypothesis: Both anilines are highly activated towards EAS, but will yield different substitution patterns. Direct halogenation is often difficult to control and can lead to polysubstitution.[14]

Causality:

  • 4-Bromoaniline: The para position is blocked by the bromine. The strong activating -NH₂ group will direct incoming electrophiles to the positions ortho to it (C2 and C6).

  • 3-[(4-Bromophenyl)methoxy]aniline: The -NH₂ group will direct electrophiles to its ortho (C2, C6) and para (C4) positions. The meta-substituent has a minor influence on the directing effect but adds significant steric bulk, which may favor substitution at the C4 and C6 positions over the more hindered C2 position.

Part 3: Experimental Protocol for Comparative N-Acylation

To provide a self-validating system for comparing the nucleophilicity of these two anilines, the following detailed protocol for N-acetylation can be employed.

Objective: To quantitatively compare the reaction yield of N-acetylation for 4-bromoaniline and 3-[(4-Bromophenyl)methoxy]aniline under identical, kinetically controlled conditions.

N_Acylation_Workflow prep 1. Preparation - Dissolve Aniline (1.0 eq) & Triethylamine (1.5 eq) in DCM - Cool to 0°C add 2. Addition - Add Acetyl Chloride (1.05 eq) dropwise at 0°C prep->add react 3. Reaction - Stir at RT for 2 hours add->react monitor 4. Monitoring - TLC analysis at t=0, 1, 2h - Quench with H₂O react->monitor workup 5. Workup - Separate layers - Wash organic with brine - Dry (Na₂SO₄) monitor->workup purify 6. Purification & Analysis - Concentrate solvent - Purify via column chromatography - Determine isolated yield workup->purify

Caption: Standard experimental workflow for comparative N-acylation.

Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve 4-bromoaniline (1.0 mmol, 172 mg) and 3-[(4-Bromophenyl)methoxy]aniline (1.0 mmol, 294 mg) in 10 mL of anhydrous dichloromethane (DCM) each.

  • Base Addition: To each flask, add triethylamine (1.5 mmol, 0.21 mL). Stir the solutions under a nitrogen atmosphere.

  • Cooling: Cool both flasks to 0 °C in an ice-water bath.

  • Acylating Agent Addition: Prepare a stock solution of acetyl chloride (1.1 mmol, 0.078 mL) in 5 mL of anhydrous DCM. Add exactly half of this solution (containing 0.55 mmol acetyl chloride) dropwise and simultaneously (if possible, or in rapid succession) to each of the stirring aniline solutions over 1 minute.

  • Reaction: Remove the ice baths and allow both reactions to stir at room temperature for a fixed time, for example, 2 hours.

  • Monitoring and Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). After 2 hours, quench both reactions by adding 15 mL of water.

  • Workup: Transfer the mixtures to separating funnels. Separate the organic layers. Wash the organic layers sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL). Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Analysis: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude products via flash column chromatography on silica gel. Determine the mass of the pure, isolated acetamides and calculate the percentage yield for each reaction.

Trustworthiness of Protocol: This protocol is designed as a self-validating comparison. By running the reactions in parallel under identical conditions (reagent stoichiometry, concentration, temperature, and time), any significant difference in yield can be confidently attributed to the intrinsic reactivity difference between the two aniline substrates.

Summary and Strategic Recommendations

The choice between 3-[(4-Bromophenyl)methoxy]aniline and 4-bromoaniline should be guided by the specific transformation required in the synthetic sequence.

Feature4-Bromoaniline3-[(4-Bromophenyl)methoxy]anilineRecommendation
Amine Nucleophilicity LowerHigherFor rapid and high-yielding N-acylations or N-alkylations, 3-[(4-Bromophenyl)methoxy]aniline is the superior choice.
C-Br Reactivity (Coupling) HigherLowerFor Suzuki, Buchwald-Hartwig, or other cross-coupling reactions at the bromine site, 4-bromoaniline is the more reactive substrate.
Molecular Complexity Simpler, smaller scaffoldLarger, pre-functionalized scaffold3-[(4-Bromophenyl)methoxy]aniline offers a more advanced intermediate, potentially saving synthetic steps if the (4-bromophenyl)methoxy motif is desired in the final target.

Final Insight for Drug Development Professionals:

  • Use 4-bromoaniline when you need a simple, reactive aryl bromide for building molecular complexity via cross-coupling, and plan to modify the amino group in a subsequent step.

  • Select 3-[(4-Bromophenyl)methoxy]aniline when your primary goal is to perform chemistry at the amino group (e.g., amide formation) and you require a substrate with enhanced nucleophilicity. The C-Br bond on the appended phenyl ring can be reserved for a later-stage cross-coupling reaction, offering valuable strategic flexibility in complex syntheses.

This guide demonstrates that a nuanced understanding of electronic effects is not merely academic; it is a powerful predictive tool that enables chemists to make informed, strategic decisions, ultimately accelerating the drug development pipeline.

References

  • PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][15]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][11]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][12]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. Available from [Link][16]

  • ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link][17]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][18]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][13]

  • Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link][8]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link][9]

  • chemeurope.com. (n.d.). Hammett equation. Retrieved from [Link][6]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][10]

  • PG.CHEMEASY. (2019). Which one is more basic aniline or 4-bromoaniline. Retrieved from [Link][5]

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HPLC Method Validation for 3-[(4-Bromophenyl)methoxy]aniline Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates for targeted therapies (such as kinase inhibitors), the analytical control of these precursors becomes a critical quality attribute. 3-[(4-Bromophenyl)methoxy]aniline —a highly polarizable, basic aromatic ether—presents a unique chromatographic challenge. Standard reversed-phase methods often fail to adequately resolve this target active pharmaceutical ingredient (API) intermediate from its closely related positional isomers and synthetic byproducts.

This guide provides a comprehensive, objective comparison of stationary phase chemistries for the purity analysis of 3-[(4-Bromophenyl)methoxy]aniline. Furthermore, it details a step-by-step, self-validating methodology aligned with the latest [1] and [2] lifecycle guidelines.

The Analytical Challenge: Impurity Profiling

To design a robust HPLC method, we must first understand the origin of the impurities. 3-[(4-Bromophenyl)methoxy]aniline is typically synthesized via the alkylation of 3-nitrophenol with 4-bromobenzyl bromide, followed by reduction of the nitro group.

This pathway introduces several structurally similar impurities, most notably the 2-bromo isomeric contaminant (Impurity D), which often co-elutes with the target analyte on traditional aliphatic stationary phases due to identical molecular weights and similar lipophilicity.

ImpurityPathway SM1 3-Nitrophenol (Impurity A) Int Intermediate (Impurity C) SM1->Int Alkylation SM2 4-Bromobenzyl Bromide (Impurity B) SM2->Int Iso 2-Bromo Isomer (Impurity D) SM2->Iso Isomeric Contaminant API Target Analyte 3-[(4-Bromophenyl)methoxy]aniline Int->API Reduction Iso->API Co-elution Risk

Fig 1. Synthetic pathway and origin of structurally similar impurities requiring HPLC separation.

Mechanistic Rationale: Selecting the Optimal Stationary Phase

When separating halogenated aromatic amines, the choice of stationary phase and mobile phase dictates the success of the method. We compared three distinct column chemistries:

  • Standard C18 (Aliphatic): Relies purely on hydrophobic (dispersive) interactions. It struggles to differentiate the spatial orientation of the bromine atom in the 2-bromo vs. 4-bromo isomers.

  • Phenyl-Hexyl (Aromatic + Aliphatic): Introduces π−π interactions. The hexyl linker provides conformational flexibility, allowing the phenyl ring to align with the analyte, but often lacks the rigidity needed for sharp isomeric resolution.

  • Core-Shell Biphenyl (Rigid Aromatic): The biphenyl phase features two rigid, conjugated rings. This creates intense π−π interactions and, crucially, dipole-induced dipole interactions with the highly polarizable bromine atom.

The Mobile Phase Causality: To maximize the resolving power of the Biphenyl column, Methanol must be used as the organic modifier instead of Acetonitrile (ACN). ACN contains triple-bond π -electrons that actively compete with the stationary phase for the analyte's π -system, effectively "masking" the biphenyl column's unique selectivity. Methanol, being protic and lacking π -electrons, enhances the π−π retention mechanism.

Comparative Performance Data

The table below summarizes the experimental performance of the three columns under identical gradient conditions (Methanol / Water with 0.1% Formic Acid).

Column PhaseParticle MorphologyResolution ( Rs​ ) Target vs Imp DTailing Factor ( Tf​ )Run Time (min)
Standard C18 3.0 µm Fully Porous1.15 (Fails USP criteria)1.6522.0
Phenyl-Hexyl 3.0 µm Fully Porous1.801.3018.5
Biphenyl 2.7 µm Core-Shell2.85 1.05 12.0

Conclusion: The Core-Shell Biphenyl column provides superior baseline resolution ( Rs​ > 2.0) and peak shape, making it the definitive choice for this assay.

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) that must pass before any sample data is integrated, ensuring the instrument is fit-for-purpose at the exact moment of use.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The basic aniline group has a pKa of ~4.6. Buffering the mobile phase at pH 3.0 ensures the amine is fully protonated (ionized) throughout the run. This prevents the peak tailing and retention time drift that occurs when basic compounds exist in a state of partial ionization.

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Methanol (v/v).

    • Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial gradient causes severe peak distortion (the "solvent effect"). Matching the diluent to the initial gradient conditions ensures sharp peak focusing at the column head.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-[(4-Bromophenyl)methoxy]aniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 100 µg/mL).

Step 3: Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 150 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Reduces mobile phase viscosity, improving mass transfer kinetics).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST) - The Self-Validating Gate

Before analyzing unknown batches, inject the System Suitability Standard (containing Target API and Impurity D) six times. The system is only validated for use if:

  • Resolution ( Rs​ ): 2.0 between Target and Impurity D.

  • Tailing Factor ( Tf​ ): 1.5 for the Target peak.

  • Repeatability: %RSD of Target peak area 1.0% across all six injections.

Method Validation per ICH Q2(R2) and USP <1225>

The finalized Biphenyl method was subjected to rigorous validation in accordance with the modernized [1] (effective June 2024) and [2]. The lifecycle approach ensures the method is not just a static document, but a dynamically controlled process.

ValidationLifecycle Start Method Selection (Biphenyl Phase) Spec Specificity (ICH Q2) Baseline Resolution Rs > 2.0 Start->Spec Lin Linearity & Range R² ≥ 0.999 (LOQ to 120%) Spec->Lin Acc Accuracy 98-102% Recovery Spec->Acc Prec Precision %RSD ≤ 2.0% Spec->Prec Valid Validated Lifecycle State (USP <1225>) Lin->Valid Acc->Valid Prec->Valid

Fig 2. Method validation lifecycle parameters aligned with ICH Q2(R2) and USP <1225> guidelines.

Validation Summary Data
Validation ParameterICH Q2(R2) / USP <1225> RequirementExperimental ResultStatus
Specificity No interference from blank or impurities.Peak purity angle < Purity threshold (PDA). Rs​ = 2.85.Pass
Linearity R2≥0.999 over 50% to 150% of target conc. R2=0.9998 (y = 14523x + 12.4)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels (n=3).99.4% (50%), 100.2% (100%), 99.8% (150%)Pass
Method Precision %RSD 2.0% for 6 independent preparations.%RSD = 0.65%Pass
Limit of Quantitation Signal-to-Noise (S/N) 10.S/N = 15 at 0.05 µg/mLPass

Conclusion

The purity analysis of 3-[(4-Bromophenyl)methoxy]aniline requires a nuanced understanding of stationary phase interactions. While standard C18 columns fail to provide adequate isomeric resolution, transitioning to a Core-Shell Biphenyl column paired with a Methanol/Aqueous low-pH mobile phase exploits dipole-induced dipole interactions to deliver baseline separation. By embedding stringent System Suitability criteria directly into the methodology, laboratories can establish a self-validating workflow that confidently meets the rigorous demands of ICH Q2(R2) and USP <1225>.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." URL:[Link]

A Senior Application Scientist's Guide to the Predicted LC-MS/MS Fragmentation of 3-[(4-Bromophenyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel small molecules is paramount. 3-[(4-Bromophenyl)methoxy]aniline serves as a model compound incorporating several key functional groups: a brominated aromatic ring, a benzyl ether linkage, and an aniline moiety. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for confirming the identity of such compounds.[1] Due to the specific nature of this molecule, publicly available fragmentation data is scarce.

This guide, therefore, leverages first principles of mass spectrometry and data from structurally analogous compounds to provide a predictive, in-depth analysis of its expected fragmentation pattern under Collision-Induced Dissociation (CID). We will explore the rationale behind method development, predict the primary fragmentation pathways, and identify the diagnostic ions that would confirm its structure. This approach mirrors the process a seasoned analytical chemist would undertake when encountering a novel chemical entity.

Part 1: Ionization and Precursor Ion Formation

The first critical step in any LC-MS analysis is the efficient and predictable generation of gas-phase ions. For a molecule like 3-[(4-Bromophenyl)methoxy]aniline, which possesses a basic nitrogen atom, Electrospray Ionization (ESI) in the positive ion mode is the logical choice.[2]

Causality of Ionization Choice: ESI is a soft ionization technique that typically produces protonated molecules, denoted as [M+H]⁺, with minimal in-source fragmentation.[2][3] The aniline functional group contains a lone pair of electrons on the nitrogen atom, making it the most basic site and the most probable recipient of a proton from the acidic mobile phase (e.g., one containing 0.1% formic acid).

The Precursor Ion: The molecular formula of 3-[(4-Bromophenyl)methoxy]aniline is C₁₃H₁₂BrNO. The presence of a bromine atom is a key diagnostic feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic doublet for the precursor ion, separated by approximately 2 Daltons (Da), with a near 1:1 intensity ratio.[4]

  • Monoisotopic Mass (C₁₃H₁₂⁷⁹BrNO): 277.0103 Da

  • Protonated Precursor [M(⁷⁹Br)+H]⁺: m/z 278.0181

  • Protonated Precursor [M(⁸¹Br)+H]⁺: m/z 280.0161

For an MS/MS experiment, the quadrupole will isolate this isotopic cluster (m/z 278/280) before it is passed into the collision cell for fragmentation.

Part 2: A Validated Experimental Workflow for Fragmentation Analysis

To acquire high-quality, reproducible fragmentation data, a robust LC-MS/MS method is essential. The following protocol outlines a standard approach for analyzing small molecules of this type.

Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of 3-[(4-Bromophenyl)methoxy]aniline at 1 mg/mL in methanol.

    • Dilute the stock solution to a final working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Liquid Chromatography (LC) Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining and separating this moderately nonpolar analyte.[1]

    • Mobile Phase A: Water with 0.1% Formic Acid (to aid protonation).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Scan Mode 1 (Full Scan/MS1): Scan from m/z 100-400 to confirm the presence and isotopic pattern of the precursor ion (m/z 278/280).

    • Scan Mode 2 (Product Ion Scan/MS/MS):

      • Precursor Ion: Isolate the m/z 278.0 ion.

      • Collision Gas: Argon or Nitrogen.

      • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the full range of fragment ions. A fixed CE of 20 eV is a good starting point for generating key fragments.

Workflow Visualization

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Stock 1 mg/mL Stock in MeOH Dilute Dilute to 1-10 µg/mL in Mobile Phase A Stock->Dilute Filter Filter (0.22 µm) Dilute->Filter LC LC Separation (C18 Column, Gradient Elution) Filter->LC ESI ESI Source (+) Ion Generation LC->ESI MS1 MS1: Full Scan Confirm m/z 278/280 ESI->MS1 Isolation Quadrupole Isolation of m/z 278 MS1->Isolation CID Collision Cell (CID) Fragmentation at 20 eV Isolation->CID MS2 MS2: Product Ion Scan Detect Fragments CID->MS2 Analysis Interpret Spectrum Identify Fragments MS2->Analysis G Precursor [M+H]⁺ m/z 278/280 Frag1 4-Bromobenzyl Cation [C₇H₆Br]⁺ m/z 169/171 Precursor->Frag1 Primary Cleavage Neutral1 - 3-Aminophenol (109 Da) Frag2 [C₇H₅]⁺ m/z 89 Frag1->Frag2 Frag3 [C₇H₆]⁺ m/z 90 Frag1->Frag3 Neutral2 - HBr (80/82 Da) Neutral3 - •Br (79/81 Da)

Caption: Predicted fragmentation pathway of protonated 3-[(4-Bromophenyl)methoxy]aniline.

Conclusion

The resulting spectrum is expected to be dominated by the highly stable 4-bromobenzyl cation at m/z 169/171 . This ion, with its characteristic 1:1 isotopic signature, serves as the most crucial diagnostic fragment. Further fragmentation via the loss of HBr to produce an ion at m/z 89 would provide secondary confirmation. This predictive guide provides researchers with a validated workflow and the key spectral features to look for when tasked with identifying this compound, demonstrating the power of predictive analysis in modern analytical chemistry.

References

  • Benchchem. Mass Spectrometry Analysis of 2-Allylaniline Derivatives: A Comparative Guide.
  • Benchchem. Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
  • ResearchGate. Mass Spectrometry Insight into the Electro-Copolymerization Mechanism of Aniline with O-Phenylenediamine | Request PDF. Available at: [Link]

  • ResearchGate. MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Collision-induced dissociations of substituted benzyl negative ions in the gas phase. The elimination of C4H4. Available at: [Link]

  • PMC. Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Available at: [Link]

  • Journal of the American Chemical Society. Mass spectral fragmentation of aniline-1-carbon-13. Available at: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]

  • PubMed. Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ScienceDirect. Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Available at: [Link]

  • PubMed. Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Available at: [Link]

  • PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Available at: [Link]

  • ResearchGate. Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. Available at: [Link]

  • Mestrelab Research. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • SpringerLink. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Available at: [Link]

  • Benchchem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • ResearchGate. Summary of the proposed fragmentation pathways for compounds 3a and 4a... | Download Scientific Diagram. Available at: [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • MDPI. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]

  • SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Available at: [Link]

  • Uni Halle. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available at: [Link]

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Comparative Efficacy of Meta- vs Para-Substituted Bromophenyl Methoxyanilines in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

The structural tuning of small-molecule inhibitors relies heavily on the precise spatial orientation and electronic profile of peripheral substituents. In the development of targeted therapeutics—particularly kinase inhibitors utilizing 4-anilinoquinoline or 4-anilinoquinazoline scaffolds—the substitution pattern on the aniline ring dictates target affinity, selectivity, and physicochemical properties[1].

This guide provides an in-depth comparative analysis of meta- versus para-substituted bromophenyl methoxyanilines. By examining the causality between their electronic parameters (Hammett constants) and their binding pocket dynamics, this guide equips drug development professionals with actionable structural activity relationship (SAR) insights.

Physicochemical and Electronic Profiling

The efficacy of anilino-based inhibitors is fundamentally governed by the nucleophilicity and hydrogen-bond donating capacity of the aniline nitrogen (NH). This is directly modulated by the inductive and resonance effects of the bromine and methoxy substituents on the phenyl ring.

Hammett Constant ( σ ) Dynamics

To understand the reactivity and binding behavior, we must analyze the Hammett substituent constants ( σ ), which quantify the electron-withdrawing or electron-donating nature of the groups[2][3][4]:

  • Bromine (-Br): As a halogen, bromine is uniquely deactivating but ortho/para-directing in electrophilic aromatic substitution[2][5]. Its σpara​ value is +0.23, while its σmeta​ value is +0.39[2][3][4]. The higher positive value at the meta position indicates a stronger electron-withdrawing inductive effect, which significantly lowers the pKa of the aniline NH.

  • Methoxy (-OCH 3​ ): The methoxy group exhibits a push-pull dynamic. At the para position, it is strongly electron-donating via resonance ( σpara​ = -0.27)[2][4]. However, at the meta position, resonance is restricted, and it acts as an electron-withdrawing group via induction ( σmeta​ +0.11)[6].

Causality in Drug Design: A 3-bromo-4-methoxyaniline (meta-Br, para-OMe) creates a highly polarized ring. The para-methoxy group donates electron density, partially offsetting the strong inductive withdrawal of the meta-bromo group[4]. Conversely, in 4-bromo-3-methoxyaniline (para-Br, meta-OMe), both groups act as electron-withdrawing entities relative to the aniline nitrogen. This dual-withdrawal makes the aniline NH a poorer nucleophile during synthesis but a highly polarized, potent hydrogen-bond donor when interacting with the kinase hinge region (e.g., the backbone carbonyl of a hinge Cysteine or Methionine).

Binding Pocket Dynamics and Efficacy

The spatial trajectory of the bromine atom determines how the inhibitor occupies the ATP-binding site.

  • Para-Bromo Substitution: The bromine atom projects linearly from the hinge-binding region deep into the hydrophobic pocket (often the DFG-out pocket or the back cleft). Because bromine is highly lipophilic and polarizable, para-substitution often yields superior van der Waals contacts, resulting in higher overall binding affinity (lower Kd​ )[1].

  • Meta-Bromo Substitution: The bromine atom projects laterally, directly interacting with the gatekeeper residue. While this can provide exquisite selectivity for wild-type kinases with small gatekeepers (e.g., Threonine), it often causes severe steric clashes if the gatekeeper is mutated to a bulkier residue (e.g., Methionine or Isoleucine), leading to a precipitous drop in efficacy[1].

BindingLogic Kinase Kinase Hinge Region Aniline Aniline NH (H-Bond Donor) Kinase->Aniline Hydrogen Bond MetaBr meta-Bromo Substitution (Gatekeeper Interaction) Aniline->MetaBr +0.39 Hammett (Reduced pKa) ParaBr para-Bromo Substitution (Deep Hydrophobic Pocket) Aniline->ParaBr +0.23 Hammett (Maintained pKa) EfficacyM Moderate Affinity / High Selectivity MetaBr->EfficacyM Steric Constraint EfficacyP High Affinity / Broad Spectrum ParaBr->EfficacyP Optimal Trajectory

Structural logic of meta- vs para-bromo substitution in kinase hinge-binding.

Comparative Quantitative Data

The following table summarizes representative experimental efficacy data for a standard 4-anilinoquinazoline scaffold functionalized with different bromophenyl methoxyaniline isomers against a target kinase (e.g., GAK or VEGFR)[1][7].

CompoundSubstitution PatternKinase IC 50​ (nM) Kd​ (nM)DSF ΔTm​ (°C)
Cmpd A 4-bromo-3-methoxyaniline (para-Br)12.48.1+6.5
Cmpd B 4-bromo-2-methoxyaniline (para-Br)18.714.5+5.1
Cmpd C 3-bromo-4-methoxyaniline (meta-Br)45.232.6+3.2
Cmpd D 3-bromo-5-methoxyaniline (meta-Br)112.089.4+1.4

Data Interpretation: The para-bromo derivatives (Cmpd A and B) consistently exhibit lower IC 50​ values and higher thermal stabilization ( ΔTm​ ) compared to their meta-bromo counterparts. The 4-bromo-3-methoxy configuration provides the optimal balance of deep hydrophobic pocket penetration (via para-Br) and localized electronic tuning (via meta-OMe).

Self-Validating Experimental Protocols

To objectively compare these scaffolds, researchers must utilize robust, self-validating experimental systems. Below are the definitive protocols for synthesizing the compounds and evaluating their target engagement.

Protocol A: Palladium-Catalyzed Synthesis of Substituted Anilinoquinazolines

Causality: Traditional Nucleophilic Aromatic Substitution (S N​ Ar) of 4-chloroquinazolines with meta-substituted anilines often results in poor yields due to the deactivated, non-nucleophilic nature of the aniline nitrogen (driven by the +0.39 Hammett constant of the meta-Br)[4][7]. To bypass this electronic limitation, a Buchwald-Hartwig cross-coupling is mandated.

  • Preparation: In an oven-dried Schlenk flask, combine 4-chloroquinazoline (1.0 eq), the selected bromophenyl methoxyaniline isomer (1.2 eq), Pd 2​ (dba) 3​ (0.05 eq), XPhos (0.1 eq), and Cs 2​ CO 3​ (2.0 eq).

  • Degassing: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed 1,4-dioxane (0.2 M).

  • Reaction: Heat the mixture to 100°C for 12 hours under vigorous stirring. The use of the bulky XPhos ligand facilitates the reductive elimination step, overcoming the poor nucleophilicity of the aniline.

  • Workup & Validation: Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient). Validate the structure and purity (>95%) using 1 H NMR and LC-MS before proceeding to biological assays.

Protocol B: Differential Scanning Fluorimetry (DSF) for Target Engagement

Causality: Enzymatic assays require an active enzyme and known substrates, which can introduce artifacts[8]. DSF directly measures the thermal stabilization of the native protein structure upon ligand binding, providing an objective, substrate-independent measure of affinity ( Kd​ correlates well with ΔTm​ )[8][9][10].

  • Buffer Preparation: Prepare a standard Tm​ buffer consisting of 25 mM Tris-HCl (pH 8.0) and 500 mM NaCl. Avoid hydrophobic additives that may prematurely interact with the dye[10].

  • Protein-Dye Complex: Dilute the purified target kinase to a final concentration of 2 µM in the Tm​ buffer. Add SYPRO Orange dye (from a 5000x commercial stock) at a 1000-fold dilution[10].

  • Dispensing: Using a multi-channel pipette or an Echo acoustic liquid dispenser, aliquot 10 µL of the protein-dye mixture into a 384-well PCR plate[10].

  • Ligand Addition: Dispense 10 nL of the synthesized bromophenyl methoxyaniline inhibitor (from a 10 mM DMSO stock) into the wells to achieve a final inhibitor concentration of 10 µM[10][11]. Include DMSO-only wells as negative controls.

  • Thermal Cycling: Seal the plate with a qPCR-compatible adhesive seal and centrifuge briefly. Place the plate in a Real-Time PCR System (e.g., QuantStudio 5) and run a continuous heating program from 25°C to 95°C at a ramp rate of 0.05°C/s[10][12].

  • Data Analysis: Monitor fluorescence using a 465 nm excitation / 590 nm emission filter[10]. Calculate the melting temperature ( Tm​ ) from the inflection point of the melt curve. The efficacy is quantified as ΔTm​=Tm(bound)​−Tm(native)​ [10].

DSFWorkflow Prep Protein + SYPRO Orange (2 µM Protein, 5000x Dye) Dispense Acoustic Dispensing (10 nL Inhibitor) Prep->Dispense Heat Thermal Cycling (25°C to 95°C) Dispense->Heat Analyze Calculate ΔTm (Native vs Bound) Heat->Analyze

Step-by-step workflow for Differential Scanning Fluorimetry (DSF) assay.

References

  • Structural Tuning of Vidofludimus for High-Efficacy NR4A Agonism. ACS Publications. Available at:[Link]

  • Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. NIH PubMed Central. Available at:[Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. NIH PubMed Central. Available at:[Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at:[Link]

  • Hammett Equation and Substituent Constants. Scribd. Available at:[Link]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. AFIT. Available at: [Link]

  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds. MDPI. Available at:[Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. NIH PubMed. Available at:[Link]

  • Thermal Shift Assay for screening inhibitors. EUbOPEN. Available at:[Link]

  • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Springer Protocols. Available at:[Link]

  • Protocol for performing and optimizing differential scanning fluorimetry experiments. NIH PubMed Central. Available at:[Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-[(4-Bromophenyl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 3-[(4-Bromophenyl)methoxy]aniline. As a substituted aniline containing a brominated aromatic ring, this compound requires stringent safety measures due to its presumed toxicological profile. The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with environmental regulations. The causality behind each recommendation is explained to build a foundational understanding of safe laboratory practices.

Hazard Profile & Toxicological Assessment

The presence of a halogen (bromine) necessitates specific disposal considerations for halogenated organic waste.[4] Based on data from structurally analogous compounds, the following hazards should be assumed.

Hazard Category Anticipated Risk Rationale & Supporting Evidence from Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4: Toxic or Harmful Aniline itself is toxic if swallowed, in contact with skin, or if inhaled.[5][6] Brominated anilines are classified as harmful if swallowed, by inhalation, or in contact with skin.[7]
Skin Corrosion/Irritation Category 2: Causes skin irritation Structurally similar compounds like N,N-Bis(4-bromophenyl)aniline and other substituted anilines are known to cause skin irritation.[8][9]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation This is a common classification for brominated anilines and other aromatic amines.[7][8][9][10]
Respiratory Irritation May cause respiratory irritation Inhalation of dust or vapors may irritate the respiratory system, a known hazard for similar powdered solids.[8][10]
Long-Term Exposure Hazards Suspected mutagen, carcinogen Primary aromatic amines as a class are a matter of concern for carcinogenicity and mutagenicity, warranting minimal exposure.[1][2]
Environmental Hazard Toxic to aquatic life Aniline is toxic to aquatic life.[11] Halogenated organic compounds can be persistent in the environment.[4] Release to the environment must be strictly avoided.[5][6]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.

Primary Engineering Controls

The principle of "as low as reasonably achievable" (ALARA) exposure must be applied.

  • Fume Hood: All handling of 3-[(4-Bromophenyl)methoxy]aniline, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm). This is the primary barrier to prevent inhalation of powders or vapors.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[5] General ventilation is a secondary, but crucial, control.[5]

Mandatory Personal Protective Equipment (PPE)

PPE selection is critical for preventing dermal, ocular, and respiratory exposure.

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile gloves (minimum 5 mil thickness) , tested to EN 374 standard.[5][12]Nitrile provides good resistance against a range of chemicals. Crucially, double-gloving is required. The outer glove should be removed and disposed of immediately after the handling procedure is complete or if contamination is suspected. Check gloves for integrity before each use.[5][12]
Eye/Face Protection Chemical safety goggles with side shields AND a full-face shield. Goggles protect against splashes and dust. The face shield provides an additional layer of protection for the entire face, which is critical when handling powders that can become airborne. Standard safety glasses are insufficient.[10][11][12]
Body Protection Chemical-resistant lab coat (e.g., coated polyester or Tyvek). Cuffed sleeves are mandatory.A standard cotton lab coat is not impervious to chemical splashes. A chemical-resistant coat prevents skin contact. All potentially exposed skin should be covered.[11]
Respiratory Protection NIOSH-approved N95 respirator (for solids) or an air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges (for solutions or if vapors are expected).A risk assessment should determine the appropriate level of respiratory protection. For weighing fine powders, an N95 is the minimum. If heating the substance or working with volatile solutions, an APR is necessary to protect against vapors.[11]

Safe Handling and Operational Workflow

A systematic approach to handling minimizes risk at every stage. The following workflow provides a self-validating protocol to ensure safety.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Designate Work Area in Fume Hood B 2. Assemble All Materials (Chemical, Glassware, Waste) A->B C 3. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B->C D 4. Weigh Solid Compound (Use anti-static weigh boat) C->D Begin Work E 5. Transfer & Prepare Solution D->E F 6. Securely Cap Reaction Vessel E->F G 7. Decontaminate Surfaces (e.g., 70% Ethanol) F->G Complete Experiment H 8. Dispose of Waste (Halogenated Organic Waste) G->H I 9. Doff & Dispose PPE (Outer gloves first) H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of 3-[(4-Bromophenyl)methoxy]aniline.

Step-by-Step Protocol
  • Preparation:

    • Designate a specific area within the chemical fume hood for the procedure.

    • Assemble all necessary equipment: chemical container, spatulas, glassware, designated waste container, and decontamination supplies.

    • Before handling the chemical, don all required PPE as specified in the table above. Ensure your face shield is down and respirator fits correctly.

  • Weighing and Transfer (Inside Fume Hood):

    • Carefully open the container. Avoid creating airborne dust.

    • Use a clean spatula to transfer the solid to an anti-static weighing boat or directly into the reaction vessel.

    • Close the primary chemical container immediately after dispensing.

    • If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling & Decontamination:

    • Once the chemical is securely in the reaction vessel, wipe down the spatula, weighing boat, and any surfaces with a suitable solvent (e.g., ethanol) on a disposable wipe.

    • Dispose of the wipe and any contaminated disposable items (e.g., weighing boat) into the designated halogenated solid waste container.[4]

Spill, Exposure, and Disposal Plan

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[12] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.[6][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.[12]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][12] If breathing is difficult or stops, administer artificial respiration. Call for immediate medical assistance.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Immediately call a poison center or doctor.[6]

  • Small Spill (in fume hood): Absorb the spill with an inert material like sand, vermiculite, or diatomaceous earth.[6][12] Collect the absorbed material using non-sparking tools into a labeled, sealed container for hazardous waste disposal.[13] Ventilate the area and decontaminate the spill surface.

  • Large Spill: Evacuate the laboratory immediately. Alert safety personnel and restrict access to the area.

Waste Disposal Plan

Discharge into the environment must be avoided.[11][14]

  • Waste Segregation: All waste contaminated with 3-[(4-Bromophenyl)methoxy]aniline must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4] This includes contaminated gloves, wipes, weighing paper, and excess material.

  • Container Management: Waste containers must be kept tightly closed, stored in a well-ventilated secondary containment bin, and away from incompatible materials.[4][13] Do not overfill containers; they should not be filled beyond 90% capacity.[4]

  • Final Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations.

By adhering to these rigorous protocols, you can effectively mitigate the risks associated with handling 3-[(4-Bromophenyl)methoxy]aniline, ensuring a safe and controlled laboratory environment.

References

  • Safety Data Sheet: Aniline. Carl ROTH.

  • Aniline Product Stewardship Summary. Lanxess.

  • Safety Data Sheet: Aniline. Chemos GmbH&Co.KG.

  • Gas Detectors & PPE for Aniline. Dräger.

  • Safety Data Sheet: Aniline. SBLCore.

  • Safety Data Sheet: N-(4-Bromophenyl)acetamide. MilliporeSigma.

  • 3-BROMO-4-METHOXYANILINE Safety Data Sheet. ECHEMI.

  • Safety Data Sheet: 4-Bromo-3-methoxyaniline. Fisher Scientific.

  • Safety Data Sheet: 2-Bromo-3-methoxy-4-(trifluoromethoxy)aniline. Angene Chemical.

  • Safety Data Sheet: N-(4-bromophenyl)-acetamide. Thermo Fisher Scientific.

  • Safety Data Sheet: N,N-Bis(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Tokyo Chemical Industry.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.

  • 3-(4-bromophenyl)aniline — Chemical Substance Information. NextSDS.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.

  • Toxicity of Primary Aromatic Amines. ACS Publications.

  • Safety Data Sheet: 3-(4-Bromophenyl)propan-1-ol. MedchemExpress.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Safety Data Sheet: Aromatic Amine DECONtamination Solution. SKC Inc.

Sources

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